molecular formula C7H15N3OS B050385 1-(2-Morpholinoethyl)-2-thiourea CAS No. 122641-10-5

1-(2-Morpholinoethyl)-2-thiourea

Cat. No.: B050385
CAS No.: 122641-10-5
M. Wt: 189.28 g/mol
InChI Key: MIVHEVIWHMEELG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Morpholinoethyl)-2-thiourea, also known as this compound, is a useful research compound. Its molecular formula is C7H15N3OS and its molecular weight is 189.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 372190. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-ylethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3OS/c8-7(12)9-1-2-10-3-5-11-6-4-10/h1-6H2,(H3,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVHEVIWHMEELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375035
Record name 1-(2-Morpholinoethyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122641-10-5
Record name 1-(2-Morpholinoethyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 122641-10-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(2-Morpholinoethyl)-2-thiourea synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(2-Morpholinoethyl)-2-thiourea is a small molecule of interest within medicinal chemistry, belonging to the broader class of thiourea derivatives which have demonstrated a wide range of biological activities. This technical guide aims to provide a comprehensive overview of its synthesis and characterization. However, a thorough review of available scientific literature reveals a significant gap in specific experimental data for this parent compound. While general synthetic strategies can be inferred from related derivatives, precise protocols and detailed characterization data for this compound are not publicly available at this time. This document will, therefore, present a generalized synthetic approach and discuss the known biological significance of closely related morpholinoethyl thiourea derivatives, highlighting the potential areas for future research.

Synthesis of this compound: A Generalized Approach

While a specific, peer-reviewed synthesis protocol for this compound is not available, a general and reliable method can be proposed based on the well-established synthesis of its derivatives, such as 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea.[1][2] The most common and straightforward approach involves the reaction of 2-morpholinoethylamine with a suitable thiocarbonyl transfer reagent.

A plausible synthetic pathway is the reaction of 2-morpholinoethylamine with an isothiocyanate precursor in situ or a direct thiocarbonyl transfer agent. A common method for the synthesis of unsubstituted thioureas from primary amines involves the use of ammonium thiocyanate.

Experimental Workflow: A Proposed Synthesis

The following diagram outlines a logical workflow for the synthesis and subsequent characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization reagents 2-Morpholinoethylamine + Ammonium Thiocyanate reaction Reaction in suitable solvent (e.g., Ethanol or Acetonitrile) Reflux reagents->reaction 1. Reaction Setup workup Reaction Work-up (e.g., Cooling, Precipitation, Filtration) reaction->workup 2. Isolation purification Purification (e.g., Recrystallization) workup->purification 3. Purification product This compound purification->product 4. Final Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir Infrared (IR) Spectroscopy product->ir ms Mass Spectrometry (MS) product->ms elemental Elemental Analysis product->elemental

A proposed workflow for the synthesis and characterization of this compound.
Detailed Methodologies (Hypothetical Protocol)

Materials:

  • 2-Morpholinoethylamine

  • Ammonium thiocyanate

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for salt formation, if desired)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • To a solution of 2-morpholinoethylamine (1 equivalent) in ethanol, add ammonium thiocyanate (1-1.2 equivalents).

  • The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, which may induce precipitation of the product.

  • The crude product is collected by filtration and washed with cold ethanol.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.

Characterization of this compound

As no specific experimental data has been reported, the following table summarizes the expected characterization data based on the known spectral data of its derivatives and general principles of spectroscopy.

Technique Expected Observations
¹H NMR Signals corresponding to the morpholine ring protons (typically in the range of 2.4-3.7 ppm), the ethyl bridge protons, and the N-H protons of the thiourea group. The N-H protons are expected to be broad singlets.
¹³C NMR Resonances for the carbon atoms of the morpholine ring, the ethyl bridge, and a characteristic downfield signal for the thiocarbonyl (C=S) carbon, likely in the range of 180-190 ppm.
IR Spectroscopy Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), N-H bending (around 1600-1650 cm⁻¹), C-N stretching, and a strong band for the C=S stretching (around 1300-1400 cm⁻¹).
Mass Spectrometry The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (C₇H₁₅N₃OS, MW: 189.28 g/mol ).
Melting Point Expected to be a crystalline solid with a defined melting point.

Potential Biological Activities and Signaling Pathways

While direct biological studies on this compound are lacking, the broader class of thiourea derivatives, including those with a morpholine moiety, has been extensively investigated for various pharmacological activities.[3] These studies suggest that this compound could be a promising candidate for screening in several therapeutic areas.

General Biological Activities of Morpholinoethyl Thiourea Derivatives:
  • Anticancer Activity: Many thiourea derivatives have demonstrated cytotoxic effects against various cancer cell lines. The presence of the morpholine ring is often associated with improved pharmacokinetic properties and can contribute to the anticancer profile.[3]

  • Antimicrobial Activity: Thiourea derivatives are known to possess antibacterial and antifungal properties. The nitrogen and sulfur atoms in the thiourea moiety can chelate with metal ions essential for microbial growth, or they may interfere with key enzymatic pathways.

  • Enzyme Inhibition: The thiourea scaffold is a known pharmacophore for the inhibition of various enzymes.

The potential mechanism of action for the cytotoxic activity of thiourea derivatives often involves the induction of apoptosis. This can be triggered through various signaling pathways.

Potential Signaling Pathway Involvement

The following diagram illustrates a generalized signaling pathway that could be modulated by bioactive thiourea derivatives, leading to apoptosis.

G compound This compound (or derivative) target Cellular Target (e.g., Kinase, Receptor) compound->target Interaction pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) target->pathway Modulation apoptosis Apoptosis pathway->apoptosis Induction

A generalized signaling pathway potentially modulated by thiourea derivatives.

Conclusion and Future Directions

This compound represents an intriguing yet understudied molecule. Based on the known bioactivities of related compounds, it holds potential for development in various therapeutic areas, particularly as an anticancer or antimicrobial agent. The immediate future research should focus on establishing a definitive and optimized synthesis protocol, followed by a thorough characterization using modern analytical techniques to provide the foundational data currently absent from the literature. Subsequent in-vitro and in-vivo studies would then be essential to elucidate its specific biological activities and mechanisms of action. This would pave the way for a more comprehensive understanding of its potential as a lead compound in drug discovery.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-(2-Morpholinoethyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-(2-Morpholinoethyl)-2-thiourea. Due to a scarcity of published experimental data for this specific compound, this document combines available predicted values with detailed, generalized experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering both foundational data and practical methodologies for further investigation.

Chemical Identity and Structure

This compound is a synthetic organic compound featuring a morpholine ring linked via an ethyl chain to a thiourea group. The presence of the thiourea moiety, a known pharmacophore, and the morpholine group, which can improve pharmacokinetic properties, makes this compound and its derivatives of interest in medicinal chemistry.[1]

Chemical Structure:

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 1-(2-morpholin-4-ylethyl)thioureaPubChem
CAS Number 122641-10-5[2]
Molecular Formula C₇H₁₅N₃OS[3]
Molecular Weight 189.27 g/mol [3]
Canonical SMILES C1COCCN1CCNC(=S)N
InChI Key MIVHEVIWHMEELG-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the available predicted data for this compound.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueMethod/Source
XlogP -0.8PubChem
Boiling Point Not Available-
Melting Point Not Available-
Water Solubility Not Available-
pKa Not Available-

Note: The lack of experimentally determined values highlights the need for empirical studies to accurately characterize this compound. The subsequent sections provide detailed protocols for the experimental determination of these essential properties.

Experimental Protocols for Physicochemical Property Determination

The following are generalized, yet detailed, experimental protocols that can be adapted for the determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment of a solid compound.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[4]

  • Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.[5] A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Boiling Point Determination

For liquid compounds, the boiling point is a key characteristic. As this compound is expected to be a solid at room temperature, this protocol would be applicable if the compound is found to be a liquid or for its distillative purification.

Methodology: Micro Boiling Point Determination (Siwoloboff Method)

  • Sample Preparation: A small volume (a few drops) of the liquid compound is placed in a fusion tube.[6]

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[7]

  • Heating: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., paraffin oil in a Thiele tube).[7][8]

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[9]

Solubility Determination

Solubility is a critical parameter that influences a drug's bioavailability and formulation. The "shake-flask" method is a standard approach to determine the equilibrium solubility of a compound in a given solvent.[10]

Methodology: Shake-Flask Method

  • System Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[10]

  • Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve is used for accurate quantification.

  • Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with ionizable groups like the morpholine nitrogen and the thiourea moiety, the pKa values are crucial for understanding its charge state at different physiological pHs. Potentiometric titration is a highly accurate method for pKa determination.[11][12]

Methodology: Potentiometric Titration

  • Sample Preparation: A solution of this compound is prepared in water or a co-solvent system at a known concentration (e.g., 1-10 mM).[13] The ionic strength of the solution should be kept constant using an inert salt like KCl.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.[14]

  • pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[13]

  • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the titration curve. For a molecule with multiple ionizable groups, multiple inflection points and corresponding pKa values may be observed.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties. The shake-flask method is the traditional and most reliable method for its determination.[2][15]

Methodology: Shake-Flask Method

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.[1]

  • Phase Separation: The two phases are allowed to separate completely.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[16]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.

G General Workflow for Physicochemical Property Determination cluster_synthesis Compound Synthesis & Purification cluster_properties Physicochemical Profiling cluster_methods Experimental Methods cluster_data Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization MeltingPoint Melting Point Determination Characterization->MeltingPoint BoilingPoint Boiling Point Determination Characterization->BoilingPoint Solubility Solubility Measurement Characterization->Solubility pKa pKa Determination Characterization->pKa LogP LogP Measurement Characterization->LogP MP_Method Capillary Method MeltingPoint->MP_Method BP_Method Micro Boiling Point BoilingPoint->BP_Method Sol_Method Shake-Flask & HPLC Solubility->Sol_Method pKa_Method Potentiometric Titration pKa->pKa_Method LogP_Method Shake-Flask & HPLC LogP->LogP_Method Analysis Data Compilation and Analysis MP_Method->Analysis BP_Method->Analysis Sol_Method->Analysis pKa_Method->Analysis LogP_Method->Analysis Report Technical Report Generation Analysis->Report

Caption: Workflow for Synthesis, Purification, and Physicochemical Characterization.

Biological Context and Potential Significance

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[17][18][19] The incorporation of a morpholine moiety is a common strategy in medicinal chemistry to enhance the pharmacological profile of a molecule, often by improving its solubility and other pharmacokinetic properties.[7]

While no specific biological activities or signaling pathway involvements have been reported for this compound itself, its structural motifs suggest potential for biological activity. For instance, various substituted thiourea derivatives have been investigated as inhibitors of enzymes and as anticancer agents.[6][8][20] Therefore, the physicochemical data and experimental protocols provided in this guide are essential for any future investigation into the potential therapeutic applications of this compound.

The following diagram illustrates a conceptual relationship between the physicochemical properties of a drug candidate and its journey through biological systems, a critical consideration in drug development.

G Relationship of Physicochemical Properties to Drug Action cluster_properties Physicochemical Properties cluster_adme ADME Processes cluster_target Pharmacodynamics Compound This compound Solubility Solubility Compound->Solubility LogP Lipophilicity (LogP) Compound->LogP pKa Ionization (pKa) Compound->pKa MW Molecular Weight Compound->MW Absorption Absorption Solubility->Absorption Excretion Excretion Solubility->Excretion LogP->Absorption Membrane Permeability Distribution Distribution LogP->Distribution Metabolism Metabolism LogP->Metabolism pKa->Absorption MW->Distribution Target Biological Target Interaction Distribution->Target Effect Effect Target->Effect Therapeutic/Toxic Effect

Caption: Influence of Physicochemical Properties on ADME and Drug Effect.

This guide provides a foundational understanding of this compound, emphasizing the need for experimental validation of its physicochemical properties to enable further research into its potential applications.

References

1-(2-Morpholinoethyl)-2-thiourea CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 122641-10-5

Molecular Formula: C7H15N3OS

This technical guide provides a comprehensive overview of 1-(2-Morpholinoethyl)-2-thiourea, a molecule of interest to researchers, scientists, and professionals in drug development. While specific in-depth biological studies on this particular compound are limited in publicly available literature, this guide contextualizes its significance by examining its chemical properties, general synthesis protocols for related compounds, and the broader biological activities of the thiourea and morpholine pharmacophores.

Molecular Structure and Properties

This compound incorporates a flexible morpholinoethyl group and a reactive thiourea moiety. The presence of these functional groups suggests its potential as a versatile building block in the synthesis of more complex molecules with diverse biological activities.

PropertyValue
Molecular Weight 189.27 g/mol
IUPAC Name 1-(2-morpholin-4-ylethyl)thiourea
SMILES C1COCCN1CCNC(=S)N
InChI Key MIVHEVIWHMEELG-UHFFFAOYSA-N

Table 1: Physicochemical Properties of this compound.

Synthesis Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively documented in peer-reviewed journals. However, general methods for the synthesis of N-substituted thioureas are well-established and can be adapted for its preparation. The most common approach involves the reaction of an amine with an isothiocyanate.

General Experimental Protocol for the Synthesis of N-substituted Thioureas:

A primary or secondary amine is reacted with an appropriate isothiocyanate in a suitable solvent, such as ethanol or acetonitrile. The reaction is typically carried out at room temperature or with gentle heating. The resulting thiourea derivative often precipitates from the reaction mixture and can be purified by recrystallization.

For the synthesis of this compound, 2-morpholinoethanamine would be reacted with a source of thiocyanate, such as ammonium thiocyanate, under acidic conditions, or with a reagent like benzoyl isothiocyanate followed by hydrolysis.

G cluster_reactants Reactants cluster_process Process cluster_product Product Amine 2-Morpholinoethanamine Solvent Solvent (e.g., Ethanol) Amine->Solvent Isothiocyanate Isothiocyanate Source (e.g., Ammonium Thiocyanate) Isothiocyanate->Solvent Conditions Reaction Conditions (e.g., Reflux) Solvent->Conditions Thiourea This compound Conditions->Thiourea

Figure 1: General synthesis workflow for this compound.

Biological and Pharmacological Context

While direct biological data for this compound is scarce, the constituent pharmacophores, thiourea and morpholine, are present in a wide array of biologically active compounds.

Thiourea Derivatives:

Thiourea and its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties.[1][2] They are key components in several clinically used drugs. The mechanism of action for many thiourea-containing anticancer agents involves the induction of apoptosis and inhibition of key signaling pathways. For instance, certain thiourea derivatives have been shown to inhibit receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[3]

Morpholine-Containing Compounds:

The morpholine ring is a common scaffold in medicinal chemistry, often incorporated to improve the pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability. Numerous approved drugs contain a morpholine moiety. In the context of anticancer drug discovery, the morpholino group has been incorporated into inhibitors of various kinases, including PI3K and DNA-PK.

Given the established biological relevance of both the thiourea and morpholine moieties, this compound represents a valuable starting material for the synthesis of novel therapeutic agents.

Potential Signaling Pathway Interactions

Based on the known activities of thiourea derivatives, molecules synthesized from this compound could potentially interact with various cellular signaling pathways implicated in cancer and other diseases. A hypothetical workflow illustrating how a derivative of this compound might be screened for its effect on a generic kinase signaling pathway is presented below.

G cluster_screening Biological Screening Workflow Compound Test Compound (Derivative of this compound) CellLine Cancer Cell Line Compound->CellLine Assay Kinase Activity Assay CellLine->Assay Downstream Analysis of Downstream Pathway Markers Assay->Downstream Apoptosis Apoptosis Assay Downstream->Apoptosis

Figure 2: Hypothetical workflow for evaluating the biological activity of a derivative.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Activates Kinase Downstream Kinase Receptor->Kinase Phosphorylates TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes Inhibitor Thiourea Derivative (Hypothetical Inhibitor) Inhibitor->Receptor Inhibits

Figure 3: Hypothetical signaling pathway showing potential inhibition by a thiourea derivative.

Conclusion

References

Spectroscopic and Synthetic Profile of 1-(2-Morpholinoethyl)-2-thiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-(2-Morpholinoethyl)-2-thiourea. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs and established principles of spectroscopic interpretation to present a predictive but thorough analysis. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel thiourea derivatives in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, including 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea and other N-substituted thioureas and morpholine-containing molecules.[1][2]

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 8.5br s1HNH -C(S)
~7.0 - 8.0br s2HC(S)-NH₂
~3.58t4HO-(CH₂ )₂-N
~3.40q2HNH -CH₂ -CH₂
~2.45t2HNH-CH₂-CH₂ -N
~2.38t4HN-(CH₂ )₂-CH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~180 - 183C =S
~66.0O-(C H₂)₂-N
~56.5NH-CH₂-C H₂-N
~53.0N-(C H₂)₂-CH₂
~43.0NH-C H₂-CH₂

Table 3: Predicted IR Spectroscopic Data (Solid Phase, cm⁻¹)

Frequency (cm⁻¹)IntensityAssignment
~3300 - 3400Medium-StrongN-H stretching (thiourea NH₂)
~3150 - 3250MediumN-H stretching (thiourea NH)
~2950 - 2850Medium-StrongC-H stretching (aliphatic)
~1620 - 1650MediumN-H bending
~1500 - 1550StrongC-N stretching
~1300 - 1350MediumC-N stretching[1][2]
~1115StrongC-O-C stretching (morpholine)
~850 - 950MediumC=S stretching[1][2]

Experimental Protocols

The following protocols are generalized procedures based on established synthetic methodologies for thiourea derivatives.

Synthesis of this compound

This proposed synthesis is adapted from the preparation of similar thiourea compounds.[1][2]

Materials:

  • 2-Morpholinoethylamine

  • Ammonium thiocyanate or Trimethylsilyl isothiocyanate

  • Anhydrous solvent (e.g., Acetone, Acetonitrile, or Tetrahydrofuran)

  • Hydrochloric acid (for in situ generation of isothiocyanate from amine)

Procedure:

  • Method A: From Ammonium Thiocyanate: To a solution of 2-morpholinoethylamine (1 equivalent) in a suitable anhydrous solvent, add a solution of ammonium thiocyanate (1.1 equivalents) in the same solvent. The reaction mixture is stirred at reflux for several hours until completion, monitored by Thin Layer Chromatography (TLC).

  • Method B: From Trimethylsilyl Isothiocyanate: To a solution of 2-morpholinoethylamine (1 equivalent) in an anhydrous aprotic solvent, add trimethylsilyl isothiocyanate (1.1 equivalents) dropwise at room temperature. The reaction is typically stirred for 12-24 hours.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone), to yield this compound as a solid.

Spectroscopic Analysis

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer.

  • Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

  • Infrared spectra are recorded on an FTIR spectrometer.

  • Samples are prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Frequencies are reported in wavenumbers (cm⁻¹).

Workflow and Structural Representation

The following diagrams illustrate the synthetic pathway and the logical workflow for the characterization of this compound.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_product Product & Purification cluster_analysis Spectroscopic Analysis A 2-Morpholinoethylamine C Reaction in Anhydrous Solvent A->C B Thiocyanating Agent (e.g., NH₄SCN or TMS-NCS) B->C D Crude Product C->D E Purification (Recrystallization) D->E F This compound E->F G ¹H NMR F->G H ¹³C NMR F->H I IR Spectroscopy F->I

Caption: Synthetic and analytical workflow for this compound.

Structure_and_Signaling Key Spectroscopic Correlations cluster_structure Chemical Structure cluster_nmr NMR Signals cluster_ir IR Vibrations mol This compound H1 ¹H: ~7.0-8.5 ppm (NH, NH₂) mol->H1 correlates to H2 ¹H: ~2.4-3.6 ppm (Morpholine & Ethyl CH₂) mol->H2 correlates to C1 ¹³C: ~181 ppm (C=S) mol->C1 correlates to C2 ¹³C: ~43-66 ppm (Aliphatic C) mol->C2 correlates to IR1 ~3150-3400 cm⁻¹ (N-H stretch) mol->IR1 exhibits IR2 ~1500-1550 cm⁻¹ (C-N stretch) mol->IR2 exhibits IR3 ~850-950 cm⁻¹ (C=S stretch) mol->IR3 exhibits

References

Crystal Structure Analysis of a 1-(2-Morpholinoethyl)-thiourea Derivative: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the crystal structure of a thiourea derivative containing the 1-(2-morpholinoethyl) moiety. While crystallographic data for the specific parent compound, 1-(2-Morpholinoethyl)-2-thiourea, is not publicly available, this guide presents a comprehensive examination of the closely related compound, 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea . The structural insights derived from this analogue offer valuable information for understanding the conformational properties, intermolecular interactions, and potential biological activities of this class of compounds.

Introduction

Thiourea derivatives are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis. Their ability to form stable complexes with metal ions and participate in hydrogen bonding makes them attractive scaffolds for the design of novel therapeutic agents and functional materials. The incorporation of a morpholinoethyl group can enhance the pharmacokinetic properties of a molecule, such as its solubility and cell permeability. This guide focuses on the detailed structural features of a representative compound, elucidated by single-crystal X-ray diffraction.

Experimental Protocols

Synthesis of 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea[1]

A common synthetic route to this class of compounds involves the reaction of an isothiocyanate with a primary amine.[1]

Materials:

  • Cinnamoyl isothiocyanate

  • 2-Morpholinoethylamine

  • Acetone

  • Ice

Procedure:

  • Cinnamoyl isothiocyanate and 2-morpholinoethylamine are mixed in a 1:1 molar ratio in acetone.

  • The reaction mixture is stirred at 70°C and refluxed for 3 hours.[1]

  • After reflux, the mixture is filtered into a beaker containing ice.

  • The resulting white precipitate of 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea is collected. The reported melting point is 177.3-178°C.[1]

Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data are collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Data Presentation

The crystallographic data and key structural parameters for 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement.[1]
ParameterValue
Empirical FormulaC₁₆H₁₉N₃O₂S
Formula Weight317.41
Crystal SystemTriclinic
Space Group
a (Å)6.1452(14)
b (Å)9.731(2)
c (Å)14.690(3)
α (°)98.711(4)
β (°)93.971(4)
γ (°)104.444(4)
Volume (ų)828.9(3)
Z2
Density (calculated) (Mg/m³)1.271
Absorption Coefficient (mm⁻¹)0.201
F(000)336
Table 2: Selected Bond Lengths (Å) and Angles (°).[1]
BondLength (Å)AngleValue (°)
S1-C101.668(2)N1-C10-N2117.2(2)
O1-C91.222(3)N1-C10-S1123.4(2)
N1-C101.378(3)N2-C10-S1119.4(2)
N1-C91.391(3)C9-N1-C10126.8(2)
N2-C111.464(3)C11-N2-C10125.7(2)
N2-C101.344(3)O1-C9-N1122.9(2)
C7-C81.311(3)O1-C9-C8121.2(2)
C8-C91.472(3)N1-C9-C8115.9(2)

Visualization of Experimental Workflow and Molecular Structure

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of the thiourea derivative.

experimental_workflow synthesis Synthesis purification Purification (Recrystallization) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth xray_diffraction X-ray Diffraction Data Collection crystal_growth->xray_diffraction structure_solution Structure Solution (Direct Methods) xray_diffraction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement data_analysis Data Analysis & Validation structure_refinement->data_analysis final_structure Final Crystal Structure data_analysis->final_structure

Workflow for Synthesis and Crystal Structure Analysis.
Molecular Configuration and Interactions

The crystal structure reveals key conformational features and intermolecular interactions.

molecular_features molecule 1-(2-Morpholinoethyl)-3- (3-phenylacryloyl)thiourea thiourea_core Thiourea Core (S1/C10/N1/N2) molecule->thiourea_core contains morpholinoethyl 2-Morpholinoethyl Group molecule->morpholinoethyl contains cinnamoyl Cinnamoyl Group molecule->cinnamoyl contains h_bond Intermolecular N-H···O Hydrogen Bond molecule->h_bond forms trans_cis trans-cis Configuration thiourea_core->trans_cis exhibits chair_conformation Chair Conformation (Morpholine Ring) morpholinoethyl->chair_conformation adopts one_d_chain 1D Chain Formation (along b-axis) h_bond->one_d_chain leads to

References

Thiourea Compounds: A Comprehensive Technical Guide to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Thiourea and its derivatives represent a versatile class of organic compounds with significant potential in drug discovery and development.[1][2] Characterized by a central thiocarbonyl group flanked by amino groups, the thiourea scaffold's unique chemical properties, including its ability to form stable metal complexes and participate in hydrogen bonding, make it a privileged structure in medicinal chemistry.[1][3] These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory effects.[2][4] This technical guide provides an in-depth overview of the current research, quantitative data, and experimental methodologies related to the therapeutic applications of thiourea compounds, aimed at researchers, scientists, and professionals in the field of drug development.

Anticancer Activity

Thiourea derivatives have emerged as promising candidates for cancer therapy due to their ability to inhibit cancer cell proliferation and overcome drug resistance.[1][2][5] Their mechanisms of action are often multi-targeted, involving the inhibition of key enzymes and signaling pathways crucial for cancer progression, such as protein tyrosine kinases, topoisomerases, and carbonic anhydrases.[5][6]

Quantitative Data: Anticancer Efficacy

The following table summarizes the in vitro cytotoxic activity of various thiourea derivatives against several human cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

Compound/DerivativeCancer Cell Line(s)IC50 / GI50 (µM)Reference(s)
1,3-bis(4-(trifluoromethyl)phenyl)thiourea (2)A549 (Lung)0.2[1]
Thiourea derivative 20MCF-7, SkBR3 (Breast)1.3, 0.7[1]
4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide (28)MDA-MB231, MDA-MB468, MCF7 (Breast)3.0, 4.6, 4.5[1]
N¹,N³-disubstituted-thiosemicarbazone 7HCT116, HepG2, MCF71.11, 1.74, 7.0[7]
1-(4-hexylbenzoyl)-3-methylthiourea (34)HeLa, MCF-7, WiDr, T47D412, 390, 433, 179[8]
Aloperine thiourea derivative 22PC9 (Lung)1.43[9]
Thioureas 32S, 33S, 35S (average)Ovarian Cancer Lines1.29, 1.26, 2.96[2]
Signaling Pathway Inhibition

Many thiourea derivatives exert their anticancer effects by inhibiting critical signaling pathways. For instance, some derivatives function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[7] The inhibition of such pathways can lead to cell cycle arrest and apoptosis.[9]

EGFR_Inhibition cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR Binds P_Pathway Downstream Signaling (e.g., Ras/Raf/MEK/ERK) EGFR->P_Pathway Activates Thiourea Thiourea Derivative Thiourea->EGFR Inhibits Proliferation Cell Proliferation & Survival P_Pathway->Proliferation Promotes

Caption: EGFR signaling pathway inhibition by a thiourea derivative.

Antimicrobial Activity

Thiourea derivatives and their metal complexes exhibit a wide range of antimicrobial activities, including antibacterial and antifungal effects.[2][10] They are considered promising scaffolds for the development of new anti-infective agents, particularly against drug-resistant strains.[11][12]

Antibacterial Activity

Thiourea compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[10] Some derivatives are particularly potent against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat.[12] The proposed mechanism for some derivatives involves the disruption of the bacterial cell wall and interference with cellular homeostasis.[12]

Quantitative Data: Antibacterial Efficacy

The table below lists the Minimum Inhibitory Concentration (MIC) values for selected thiourea derivatives against various bacterial strains.

Compound/DerivativeBacterial Strain(s)MIC (µg/mL)Reference(s)
Thiourea derivative TD4MRSA, S. epidermidis, E. faecalis2–16[12]
Derivatives 1, 2, 4, 8, 9, 10, 12 (bearing 3-amino-1H-1,2,4-triazole)S. aureus, S. epidermidis (Gram-positive cocci)4–32
Same derivatives as aboveHospital methicillin-resistant S. aureus strains4–64
Antifungal Activity

The antifungal properties of thiourea derivatives are well-documented, with activity against clinically relevant yeasts like Candida auris and plant pathogenic fungi.[11][13][14] Their mechanisms can include inhibiting biofilm formation, disrupting the fungal cell wall, and increasing cell membrane permeability.[13][14]

Quantitative Data: Antifungal Efficacy
Compound/DerivativeFungal Strain(s)MIC / EC50 (mg/L or µg/mL)Reference(s)
Aldehydes-thiourea derivative 9Botrytis cinereaEC50 = 0.70 mg/L[14]
Ortho-methylated derivative (SB2)Candida aurisMIC = 78.1–625 µg/mL[11]
Citral-thiourea derivative e1Colletotrichum gloeosporioidesEC50 = 0.16 mg/L[15]
Antifungal Mechanism of Action

A proposed mechanism for certain antifungal thiourea derivatives involves a cascade of events leading to fungal cell death.

Antifungal_MoA C Thiourea Derivative M Damages Fungal Cell Morphology C->M P Increases Cell Membrane Permeability M->P R Increases Reactive Oxygen Species (ROS) P->R D Fungal Cell Death R->D

Caption: Proposed antifungal mechanism for some thiourea derivatives.[14]

Antiviral Activity

Several thiourea derivatives have been identified as potent antiviral agents.[16][17] They have shown activity against a range of viruses, including Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), and certain herpesviruses.[3][16][17] The mechanism often involves targeting viral-specific enzymes or proteins essential for replication.

Quantitative Data: Antiviral Efficacy
Compound/DerivativeVirusEC50 (µM)Reference(s)
Thiourea derivative 10 (meta-position linker)Hepatitis C Virus (HCV)0.047[16]
Thiourea derivative 147B3Human Cytomegalovirus (HCMV)0.5[17]
Thiourea derivative 147B3Herpes Simplex Virus type 1 (HSV-1)1.9[17]
DSA-00, DSA-02, DSA-09 (CC50 values)Hepatitis B Virus (HBV) - Cytotoxicity329.6, 323.5, 349.7[18]

The antiviral mechanism of compound 147B3 against herpesviruses involves targeting viral transactivators, such as ICP4 in HSV-1, which are critical for the expression of viral genes.[17]

Enzyme Inhibition

The ability of thiourea derivatives to inhibit various enzymes is a cornerstone of their therapeutic potential.[19][20] This activity is relevant in oncology, metabolic diseases, and neurodegenerative disorders.

  • Carbonic Anhydrases (CAs): Certain sulphonyl thiourea compounds are potent inhibitors of CA isoforms (I, II, IX, XII) that are overexpressed in many cancers.[21]

  • Tyrosinase: As inhibitors of tyrosinase, the key enzyme in melanin production, thiourea derivatives are being investigated for treating hyperpigmentation disorders.[22][23]

  • Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) makes some thiourea derivatives potential candidates for Alzheimer's disease therapy.[20][24]

  • Other Enzymes: Thiourea derivatives have also shown inhibitory activity against α-amylase, α-glucosidase, and β-glucuronidase.[19][25]

Quantitative Data: Enzyme Inhibition
Compound/DerivativeTarget Enzyme(s)IC50 / Ki ValueReference(s)
Compound 7fCarbonic Anhydrase II (hCA II)Ki = 31.42 nM[21]
Compound 7dCarbonic Anhydrase XII (hCA XII)Ki = 111.0 nM[21]
Thioacetazone, AmbazoneTyrosinaseIC50 = 14 µM, 15 µM[22]
Indole–thiourea derivative 4bTyrosinaseIC50 = 5.9 µM[23]
1-(3-chlorophenyl)-3-cyclohexylthiourea (3)AChE, BChEIC50 = 50 µg/mL, 60 µg/mL[20][26]
E-9E. coli β-glucuronidase (EcGUS)IC50 = 2.68 µM, Ki = 1.64 µM[25]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of thiourea compounds.

Protocol 1: Synthesis of Thiourea Derivatives

A common method for synthesizing N,N'-disubstituted thiourea derivatives involves the reaction of an appropriate isothiocyanate with a primary or secondary amine.

Materials:

  • Substituted phenylisothiocyanate

  • Primary or secondary amine (e.g., aromatic amines, heterocyclic amines)

  • Solvent (e.g., Acetone, Dimethylformamide)

  • 5% HCl (for synthesis of the amine starting material, if needed)

Procedure:

  • Dissolve the selected primary or secondary amine in a suitable solvent like acetone.

  • Add an equimolar amount of the substituted phenylisothiocyanate to the solution.

  • Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactants.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration, wash with a cold solvent to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiourea derivative.[27]

  • Characterize the final compound using spectroscopic methods such as IR, ¹H-NMR, and mass spectrometry.[19][24]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13]

Materials:

  • Thiourea compounds to be tested

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., RPMI 1640 for fungi, Mueller-Hinton Broth for bacteria)

  • Sterile 96-well flat-bottom microtiter plates

  • Positive control (known antibiotic/antifungal) and negative control (inoculum in medium)

Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_read Incubation & Reading A Prepare fungal/bacterial inoculum to standard concentration (e.g., McFarland standard) D Add standardized inoculum to each well (except sterility control) A->D B Prepare stock solution of thiourea compound in a suitable solvent (e.g., DMSO) C Perform 2-fold serial dilutions of the compound in broth medium across a 96-well plate B->C C->D F Incubate plates (e.g., 35°C for 24-48 hours) D->F E Include positive (drug), negative (inoculum), and sterility (medium) controls E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Standard workflow for MIC determination by broth microdilution.

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism from a fresh culture.[13]

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the thiourea compound in the appropriate broth medium to achieve a range of final concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (a known antimicrobial drug), a negative control (medium with inoculum, no compound), and a sterility control (medium only).[13]

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35°C for 24-48 hours).[13]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth.[10]

References

Mechanism of Action of 1-(2-Morpholinoethyl)-2-thiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 23, 2025

Abstract

This technical guide provides a comprehensive overview of the potential mechanism of action of 1-(2-Morpholinoethyl)-2-thiourea. While specific research on this exact molecule is limited, this document extrapolates its likely biological activities based on extensive studies of structurally related thiourea and morpholine-containing derivatives. The thiourea scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The incorporation of a morpholinoethyl moiety is a common strategy in medicinal chemistry to enhance pharmacokinetic properties and biological activity. This guide covers potential molecular targets, associated signaling pathways, quantitative biological data from analogous compounds, and detailed experimental protocols for assessing its activity.

Introduction

Thiourea derivatives, characterized by the R¹R²N-C(=S)-NR³R⁴ scaffold, are a versatile class of compounds with significant therapeutic potential. Their biological activity is attributed to the ability of the thiocarbonyl group and adjacent nitrogen atoms to form hydrogen bonds and coordinate with metallic ions in enzyme active sites. The morpholine ring is a privileged structure in drug design, often incorporated to improve solubility, metabolic stability, and receptor affinity. The compound this compound combines these two key moieties, suggesting a potential for significant biological effects. This guide synthesizes the available information on related compounds to propose a likely mechanism of action.

Potential Mechanisms of Action and Biological Targets

Based on the activities of structurally similar compounds, this compound is likely to exhibit anticancer and enzyme inhibitory effects through various mechanisms.

Anticancer Activity

Thiourea derivatives have been extensively investigated as anticancer agents. Their mechanisms often involve the inhibition of key enzymes in cancer cell signaling, induction of apoptosis, and cell cycle arrest.

Many thiourea derivatives function as inhibitors of protein kinases, which are crucial for cancer cell proliferation, survival, and angiogenesis.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like MAPK/Erk and PI3K/Akt, promoting cell growth and survival. Several thiourea derivatives have been shown to inhibit EGFR phosphorylation.[1][2][3] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[1][3]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: VEGFR-2 is another key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Thiourea-containing compounds have been identified as potent VEGFR-2 inhibitors.[4][5][6]

Thiourea derivatives can induce programmed cell death, or apoptosis, in cancer cells. This can be triggered through both intrinsic (mitochondrial) and extrinsic pathways. Some thiourea compounds have been shown to induce apoptosis by causing DNA damage and increasing the levels of reactive oxygen species (ROS).[7] This leads to the activation of caspase cascades, ultimately resulting in cell death.[7][8]

Enzyme Inhibition

The thiourea moiety is a known inhibitor of various enzymes, particularly metalloenzymes.

  • Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Thiourea and its derivatives are well-known urease inhibitors, likely acting by coordinating with the nickel ions in the active site.[9][10][11]

Quantitative Data from Analogous Compounds

While specific data for this compound is not available, the following tables summarize the biological activities of structurally related thiourea derivatives.

Table 1: Anticancer Activity of Thiourea Derivatives

Compound/Derivative ClassCancer Cell Line(s)Activity (IC₅₀/GI₅₀ in µM)Reference(s)
N¹-Disubstituted-thiosemicarbazone 7HCT116, HepG2, MCF-71.11, 1.74, 7.0[2]
N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea (DC27)Human Lung Carcinoma2.5 - 12.9[1][3]
Pyrazole-thiourea hybridsVarious (NCI-60 panel)1.60 - 15.5[12]
1,3-phenyl bis-thiourea (41J)Multiple cancer cell linesNanomolar range[13]
Benzothiazole thiourea derivativesMCF-7, HeLa, HT-29, K-5620.39 - >200[14]

Table 2: Enzyme Inhibitory Activity of Thiourea Derivatives

Compound/Derivative ClassEnzymeActivity (IC₅₀ in µM)Reference(s)
N-monosubstituted thioureas (e.g., b19)H. pylori Urease0.16 (extracted), 3.86 (intact cell)[9]
Alkyl chain-linked thioureas (e.g., 3c)Jack Bean Urease10.65[11]
1-(2-(4-isobutylphenyl)propanoyl)-3-arylthioureas (e.g., 4h)Jack Bean Urease0.0081 (nM)[15]
Chiral thioureas (e.g., 14)Urease13.4[16]
Bis-Acyl-Thiourea Derivatives (e.g., UP-1)Urease1.55[17]
1-(3-chlorophenyl)-3-cyclohexylthiourea (3)Acetylcholinesterase, Butyrylcholinesterase50, 60[18]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound.

In Vitro Cytotoxicity - MTT Assay

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[19][20]

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HCT116, A549)

    • Culture medium (e.g., RPMI-1640) with 10% FBS

    • 96-well plates

    • This compound (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)[21]

    • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)[21]

    • Microplate reader

  • Procedure:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.[20]

    • Add 10-20 µL of MTT solution to each well and incubate for another 4 hours.[19]

    • Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[19][21]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value from the dose-response curve.[21]

Urease Inhibition Assay

This assay measures the inhibitory effect of the compound on urease activity.

  • Principle: The amount of ammonia produced from the hydrolysis of urea by urease is quantified using the indophenol method, where ammonia reacts with phenol and hypochlorite to form a blue indophenol complex.[9][11]

  • Materials:

    • Jack bean or H. pylori urease[9][11]

    • Urea solution (e.g., 100 mM)

    • Phosphate buffer (pH 6.8-7.4)[10][22]

    • This compound (dissolved in DMSO)

    • Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)

    • Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% active chlorine NaOCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • In a 96-well plate, add 25 µL of the test compound at various concentrations, 25 µL of urease solution, and 50 µL of buffer.

    • Pre-incubate at 37°C for 15-30 minutes.[9]

    • Initiate the reaction by adding 50 µL of urea solution.

    • Incubate at 37°C for 30-50 minutes.[9][11]

    • Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.

    • Incubate at room temperature for 10 minutes to develop the color.

    • Measure the absorbance at approximately 630 nm.

    • Calculate the percentage of inhibition and determine the IC₅₀ value. Thiourea is often used as a standard inhibitor.[22]

In Vitro Kinase Assay (for EGFR/VEGFR-2)

This assay determines the direct inhibitory effect of the compound on the activity of a purified kinase.

  • Principle: The kinase activity is measured by quantifying the amount of ATP consumed or the amount of phosphorylated substrate produced. This can be done using various methods, including radiometric assays or luminescence-based assays like ADP-Glo™.[23]

  • Materials:

    • Purified recombinant EGFR or VEGFR-2 kinase

    • Kinase buffer

    • Substrate (e.g., a generic peptide substrate or a specific protein like Histone H1)

    • ATP

    • This compound (dissolved in DMSO)

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

    • Microplate reader (luminescence-capable)

  • Procedure (using ADP-Glo™ as an example):

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the kinase, the substrate, and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes.

    • Measure the luminescence. The signal is proportional to the ADP produced and thus the kinase activity.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the potential signaling pathways and experimental workflows discussed.

EGFR_VEGFR2_Inhibition cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_outcome Cellular Response EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2 VEGFR2 VEGFR2->PI3K_AKT_mTOR 1_2_Morpholinoethyl_2_thiourea 1_2_Morpholinoethyl_2_thiourea 1_2_Morpholinoethyl_2_thiourea->EGFR Inhibition 1_2_Morpholinoethyl_2_thiourea->VEGFR2 Inhibition Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways.

Apoptosis_Induction Thiourea_Derivative 1-(2-Morpholinoethyl) -2-thiourea ROS_Generation Increased ROS Production Thiourea_Derivative->ROS_Generation DNA_Damage DNA Damage Thiourea_Derivative->DNA_Damage Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Caspase_Activation Caspase Activation DNA_Damage->Caspase_Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of apoptosis induction.

MTT_Workflow Cell_Seeding Seed Cancer Cells (96-well plate) Compound_Treatment Add Thiourea Derivative (serial dilutions) Cell_Seeding->Compound_Treatment Incubation_48h Incubate (48-72 hours) Compound_Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate (4 hours) MTT_Addition->Incubation_4h Solubilization Add Solubilization Solution Incubation_4h->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

While direct experimental data on this compound is not yet prevalent in the public domain, a strong inference can be made about its potential biological activities based on the extensive research on related thiourea and morpholine derivatives. It is highly probable that this compound possesses anticancer properties, likely acting as an inhibitor of key signaling kinases such as EGFR and VEGFR-2, and potentially inducing apoptosis. Furthermore, its thiourea core suggests it could be an effective enzyme inhibitor, for instance, against urease. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential activities. Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential.

References

In Vitro Profile of 1-(2-Morpholinoethyl)-2-thiourea and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-(2-Morpholinoethyl)-2-thiourea is limited in publicly available literature. This guide provides a comprehensive overview of the expected in vitro activities based on studies of closely related thiourea and morpholine-containing derivatives. The experimental protocols provided are standardized methods for assessing the biological activities discussed.

Introduction

Thiourea derivatives are a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. The incorporation of a morpholine moiety, a privileged structure in drug discovery, is often explored for its potential to enhance pharmacokinetic and pharmacodynamic profiles. This technical guide focuses on the potential in vitro activities of this compound and provides detailed experimental protocols for their evaluation.

Quantitative Data Summary

Due to the absence of specific quantitative data for this compound, the following tables summarize representative in vitro activity data for various morpholine-containing and other thiourea derivatives to provide a comparative context for potential bioactivity.

Table 1: In Vitro Anticancer Activity of Representative Thiourea Derivatives

Compound TypeDerivativeCell LineActivity (IC₅₀)Reference
Morpholine-Thiourea Analog4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamideMDA-MB231 (Breast)3.0 µM[1]
MDA-MB468 (Breast)4.6 µM[1]
MCF7 (Breast)4.5 µM[1]
Phenylthiourea Derivative1-(3-(Trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)thioureaSW620 (Colon)1.5 µM[2]
1-(3-(Trifluoromethyl)phenyl)-3-(4-(trifluoromethyl)phenyl)thioureaSW620 (Colon)8.9 µM[2]
Benzothiazole-ThioureaOptically active thiourea derivative (IVe)MCF-7 (Breast)15-30 µM[3]
Optically active thiourea derivative (IVf)HeLa (Cervical)33-48 µM[3]

Table 2: In Vitro Antioxidant Activity of Representative Thiourea Derivatives

Compound TypeAssayActivity (IC₅₀)Reference
Diphenyl-2-thiourea (DPTU)DPPH0.710 mM[4]
ABTS0.044 mM[4]
Benzyl-phenyl-2-thiourea (BPTU)DPPH11.000 mM[4]
ABTS2.400 mM[4]
Thiophene-Thiourea Derivative (SB2)DPPHHigh Activity[5]

Table 3: In Vitro Anti-Inflammatory Activity of Representative Thiourea Derivatives

Compound TypeTargetActivity (IC₅₀)Reference
Naproxen-Thiourea Derivative (Compound 4)5-LOX0.30 µM[6]
COX-2> 100 µM[6]
General Thiourea DerivativesCOX-1Mild Inhibition[7]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell viability and proliferation.

Materials:

  • Test compound (this compound)

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.[9][10]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[11]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1][12]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[8][12]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[1][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antioxidant Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger.

Materials:

  • Test compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol or ethanol)[13][14]

  • Methanol or ethanol

  • Positive control (e.g., Ascorbic acid or Trolox)[13]

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Solution Preparation: Prepare a fresh working solution of DPPH. The absorbance of this solution at 517 nm should be approximately 1.0.[15]

  • Sample Preparation: Prepare serial dilutions of the test compound and the positive control in methanol or ethanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the sample dilutions to the wells, followed by the DPPH working solution. A typical ratio is 1:1.[13]

  • Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[13][16]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.[13]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the DPPH solution with the solvent and A_sample is the absorbance of the DPPH solution with the test compound. Determine the IC₅₀ value from a plot of percent inhibition against concentration.[15]

In Vitro Anti-Inflammatory Assay (COX-2 Inhibition Assay)

This assay determines the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.

Materials:

  • Test compound

  • Human recombinant COX-2 enzyme

  • Assay buffer

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Detection reagent (e.g., a kit to measure prostaglandin E2 (PGE2) production)

  • Selective COX-2 inhibitor as a positive control (e.g., Celecoxib)

  • 96-well plate

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (if using a commercial kit). Dissolve the test compound and positive control in a suitable solvent (e.g., DMSO).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to the appropriate wells. Then, add the various concentrations of the test compound or positive control. Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.[17][18]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[18]

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.[17]

  • Reaction Termination and Detection: Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay (EIA).[17]

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value.

Visualizations

Potential Mechanism of Action: Anticancer Activity

Thiourea derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein tyrosine kinases (PTKs), which are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.

anticancer_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Thiourea 1-(2-Morpholinoethyl) -2-thiourea Thiourea->P_RTK Inhibits Signaling Downstream Signaling (e.g., RAS/MAPK) P_RTK->Signaling Activates Proliferation Cell Proliferation & Survival Signaling->Proliferation Promotes

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway by this compound.

Experimental Workflow: In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic potential of a new compound.

cytotoxicity_workflow Start Start: Synthesized Compound CellCulture 1. Cell Culture (Select Cancer Cell Lines) Start->CellCulture Plating 2. Cell Plating (96-well plates) CellCulture->Plating Treatment 3. Compound Treatment (Serial Dilutions) Plating->Treatment Incubation 4. Incubation (24-72 hours) Treatment->Incubation MTT 5. MTT Assay Incubation->MTT Readout 6. Absorbance Reading (570 nm) MTT->Readout Analysis 7. Data Analysis (Calculate IC₅₀) Readout->Analysis End End: Cytotoxicity Profile Analysis->End

Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.

Logical Relationship: Antioxidant Radical Scavenging

This diagram illustrates the principle of the DPPH antioxidant assay.

antioxidant_logic DPPH_Radical DPPH• Stable Free Radical (Purple) DPPH_H DPPH-H Reduced Form (Yellow/Colorless) DPPH_Radical->DPPH_H Reduction Thiourea {1-(2-Morpholinoethyl) -2-thiourea | (Antioxidant)} Radical_Scavenged Scavenged Radical Thiourea->Radical_Scavenged Donates H•

Caption: The logical process of DPPH radical scavenging by an antioxidant compound.

References

A Technical Guide to the Discovery and Synthesis of Novel Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiourea and its derivatives represent a versatile class of organic compounds with significant therapeutic potential. Their broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties, has positioned them as a focal point in medicinal chemistry and drug discovery.[1][2][3] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights of novel thiourea derivatives.

I. Synthesis of Thiourea Derivatives

The synthesis of thiourea derivatives can be achieved through various methods, with the most common being the reaction of an amine with an isothiocyanate.[4][5] Other notable methods include the condensation of amines with carbon disulfide.[6][7][8]

A prevalent method for synthesizing N,N'-disubstituted thioureas involves the reaction of primary amines with isothiocyanates.[4][5]

Materials:

  • Substituted amine (1.0 eq)

  • Substituted isothiocyanate (1.0 eq)

  • Acetone or other suitable solvent

  • 5% Hydrochloric acid (HCl)

Procedure:

  • Dissolve the substituted amine in acetone.

  • Add the substituted isothiocyanate to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates out of the solution.

  • If precipitation does not occur, the solvent can be removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol or by column chromatography.

  • The structure of the synthesized compound is confirmed using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.[9][10][11]

An efficient method for the synthesis of both symmetrical and unsymmetrical substituted thiourea derivatives involves the simple condensation of amines with carbon disulfide in an aqueous medium.[6][7][8]

Materials:

  • Primary aliphatic amine(s)

  • Carbon disulfide (CS2)

  • Aqueous medium

Procedure:

  • Combine the aliphatic amine(s) and carbon disulfide in an aqueous medium.

  • The reaction proceeds through a xanthate intermediate.

  • This protocol is effective for producing various di- and trisubstituted thiourea derivatives.[6][8]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Workup & Purification cluster_analysis Characterization Amine Amine (R-NH2) Reaction Reaction in Solvent (e.g., Acetone) Amine->Reaction Isothiocyanate Isothiocyanate (R'-NCS) Isothiocyanate->Reaction Precipitation Precipitation / Solvent Removal Reaction->Precipitation Purification Recrystallization / Chromatography Precipitation->Purification Product Thiourea Derivative (R-NH-C(S)-NH-R') Purification->Product Analysis Spectroscopic Analysis (NMR, IR, MS) Product->Analysis

II. Biological Activities and Quantitative Data

Thiourea derivatives have been extensively evaluated for a range of biological activities. The following tables summarize key quantitative data from various studies.

Compound ClassCancer Cell LineIC50 (µM)Reference
Phosphonate thiourea derivativesPancreatic, Prostate, Breast3 - 14[1]
Bis-thiourea structureHuman leukemiaAs low as 1.50[1]
Aromatic thiourea derivatives (from indole)Lung, Liver, Breast< 20[1]
1-Aryl-3-(pyridin-2-yl) thiourea derivative (Compound 20)MCF-7 (Breast)1.3[12]
1-Aryl-3-(pyridin-2-yl) thiourea derivative (Compound 20)SkBR3 (Breast)0.7[12]
Bis-thioureas (Compound 44)Various cancer cell lines1.2 - 2.7[12]
Dipeptide thiourea derivative (Compound I-11)NCI-H460 (Lung)4.85 ± 1.44[13]
CompoundEnzymeIC50Reference
Compound 3Acetylcholinesterase (AChE)50 µg/mL[14][15]
Compound 3Butyrylcholinesterase (BChE)60 µg/mL[14][15]
Bis-thiourea derivative (Compound 4)Mushroom TyrosinaseMore potent than kojic acid[16]
Unsymmetrical Thioureas (Compounds 1, 2, 9, 12, 15)LipoxygenaseGood to moderate activity[9]
Unsymmetrical Thioureas (Compound 15)Xanthine OxidasePotent activity[17]
4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide (Compounds 2e, 2f)TyrosinaseBest in series[10][11]
4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide (Compound 2g)α-Amylase, α-GlucosidaseBest in series[10][11]
Compound Class/DerivativeActivityMeasurement (MIC or IC50)Reference
Novel Thiourea Derivative (Compound 2)Antibacterial (E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae)MIC: 40 - 50 µg/mL[1]
1,3-bis(3,4-dichlorophenyl) thiourea 21Antioxidant (DPPH assay)IC50: 45 µg/mL[1]
1,3-bis(3,4-dichlorophenyl) thiourea 21Antioxidant (ABTS free radicals)IC50: 52 µg/mL[1]
Unsymmetrical Thioureas (Compounds 1, 2, 9, 12, 15)AntioxidantStrong potential[9]

III. Experimental Protocols for Biological Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Materials:

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Thiourea derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the thiourea derivatives and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.[1]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer

  • Thiourea derivatives

  • Standard inhibitor (e.g., Galantamine)

Procedure:

  • Prepare solutions of the enzyme, substrate, DTNB, and test compounds in Tris-HCl buffer.

  • In a 96-well plate, add the enzyme solution, buffer, and the thiourea derivative at various concentrations.

  • Incubate the mixture for a defined period.

  • Initiate the reaction by adding the substrate (ATCI) and DTNB.

  • Monitor the change in absorbance over time at a specific wavelength (e.g., 412 nm) due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculate the percentage of enzyme inhibition and determine the IC50 value.[14]

Biological_Evaluation_Workflow cluster_assays Biological Assays cluster_data Data Analysis Start Synthesized Thiourea Derivatives Anticancer Anticancer Screening (e.g., MTT Assay) Start->Anticancer Enzyme Enzyme Inhibition (e.g., AChE, Tyrosinase) Start->Enzyme Antimicrobial Antimicrobial Testing (e.g., MIC Determination) Start->Antimicrobial Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Start->Antioxidant IC50 IC50 / MIC Determination Anticancer->IC50 Enzyme->IC50 Antimicrobial->IC50 Antioxidant->IC50 SAR Structure-Activity Relationship (SAR) Studies IC50->SAR Lead Lead Compound Identification SAR->Lead Further Further Preclinical Development Lead->Further

IV. Signaling Pathways and Mechanisms of Action

The antitumor activity of thiourea derivatives often stems from their ability to modulate multiple signaling pathways involved in cancer progression.[12] These compounds can induce apoptosis and cell cycle arrest.[13]

One of the proposed mechanisms for their anticancer effects involves the RAS-RAF-MAPK signaling pathway.[12] Modifications to the thiourea structure, such as the addition of electron-withdrawing groups, can enhance their biological activity and specificity towards cancer cells.[12] In some cases, thiourea derivatives have been shown to inhibit angiogenesis and interfere with cancer cell signaling.[1]

For instance, dipeptide thiourea derivatives have been found to induce apoptosis in cancer cells.[13] The binding of certain thiourea derivatives to enzymes like acetylcholinesterase involves interactions with key amino acid residues in the active site, such as Tyr-124, Ser-203, and Tyr-337, through hydrogen bonding.[14]

Signaling_Pathway cluster_pathway RAS-RAF-MAPK Pathway cluster_cellular_effects Cellular Effects Thiourea Thiourea Derivative RAF RAF Thiourea->RAF Inhibition RAS RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Decreased Proliferation ERK->Proliferation Blocks Apoptosis Increased Apoptosis ERK->Apoptosis Inhibits Inhibition Of

V. Conclusion

Thiourea derivatives continue to be a promising scaffold in the development of new therapeutic agents. Their synthetic accessibility and the tunability of their biological activities through structural modifications make them attractive candidates for drug discovery programs. This guide provides a foundational understanding of the synthesis, evaluation, and mechanisms of action of these versatile compounds, serving as a valuable resource for researchers in the field. Further preclinical studies are essential to translate these promising laboratory findings into clinical applications.[12]

References

Methodological & Application

Application Note and Experimental Protocol for the Synthesis of 1-(2-Morpholinoethyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-(2-Morpholinoethyl)-2-thiourea, a compound of interest in medicinal chemistry and drug development due to the presence of the versatile thiourea moiety and the morpholine group, which can impart desirable pharmacokinetic properties. The protocol is based on established methods for thiourea synthesis and is intended to be a foundational methodology that can be adapted and optimized for specific research applications.

Introduction

Thiourea and its derivatives are a significant class of organosulfur compounds with a wide range of biological activities, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a morpholine ring, as seen in 4-(2-aminoethyl)morpholine, is a common strategy in medicinal chemistry to enhance the aqueous solubility and metabolic stability of drug candidates.[3] The synthesis of this compound combines these two key pharmacophores, making it a valuable compound for screening in various biological assays. The following protocol details a common and effective method for its preparation.

Experimental Protocol

This protocol describes the synthesis of this compound from 4-(2-aminoethyl)morpholine. The general reaction involves the addition of an amine to an isothiocyanate.[4]

Materials:

  • 4-(2-Aminoethyl)morpholine

  • Ammonium thiocyanate or a suitable isothiocyanate reagent

  • Solvent (e.g., Ethanol, Dichloromethane, Acetone)[4]

  • Reagents for work-up and purification (e.g., distilled water, saturated sodium bicarbonate solution, brine, drying agent like anhydrous sodium sulfate, and recrystallization solvents like ethanol or dichloromethane/hexane)[4]

  • Standard organic synthesis glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel and flask)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) setup for reaction monitoring

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 4-(2-aminoethyl)morpholine (1 equivalent) in a suitable solvent (e.g., ethanol).[4]

  • Reaction Setup: Equip the flask with a magnetic stir bar and a condenser.

  • Reagent Addition: While stirring, add the thiocarbonylating agent. A common method involves the in-situ formation of an isothiocyanate from a primary amine and carbon disulfide, or more conveniently, the use of a pre-formed isothiocyanate or a reagent like ammonium thiocyanate in the presence of an acid catalyst. For a more direct approach, a suitable isothiocyanate (1 to 1.1 equivalents) would be added dropwise to the solution at room temperature.[4]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature for a period ranging from a few hours to overnight (2-18 hours).[4] Gentle heating may be applied to facilitate the reaction, depending on the reactivity of the starting materials.

  • Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • If a precipitate forms upon completion of the reaction, it can be collected by filtration.[4]

    • If no precipitate forms, the solvent is removed under reduced pressure using a rotary evaporator.[4]

    • The crude residue can be redissolved in an organic solvent like dichloromethane and washed sequentially with water, a mild base (like saturated sodium bicarbonate solution) if necessary, and brine.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol or a mixture of dichloromethane and hexane, to yield the pure this compound.[4]

  • Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. Note: As this is a generalized protocol, the values for yield, melting point, and specific spectroscopic shifts will need to be determined experimentally.

ParameterExpected Value/Data
Reactants
4-(2-Aminoethyl)morpholine1.0 eq
Isothiocyanate Reagent1.0 - 1.1 eq
Reaction Conditions
SolventEthanol or Dichloromethane
TemperatureRoom Temperature to Reflux
Reaction Time2 - 18 hours
Product Characterization
Physical AppearanceCrystalline solid
Expected Molecular FormulaC₇H₁₅N₃OS
Expected Molecular Weight189.28 g/mol
YieldTo be determined experimentally
Melting PointTo be determined experimentally
Spectroscopic Data
¹H NMRPeaks corresponding to morpholine and ethyl protons, and N-H protons of the thiourea group.
¹³C NMRPeaks corresponding to the carbons of the morpholine ring, ethyl chain, and the thiocarbonyl (C=S) carbon.
FT-IR (cm⁻¹)Characteristic peaks for N-H stretching, C-H stretching, C=S stretching, and C-O-C stretching.
Mass Spectrometry (m/z)Molecular ion peak corresponding to the product's molecular weight.

Mandatory Visualization

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_product Product A 4-(2-Aminoethyl)morpholine C This compound A->C B Isothiocyanate Reagent B->C

Caption: Reaction scheme for the synthesis of this compound.

G start Start dissolve Dissolve 4-(2-aminoethyl)morpholine in solvent start->dissolve add_reagent Add isothiocyanate reagent dissolve->add_reagent react Stir at room temperature (2-18h) add_reagent->react monitor Monitor reaction by TLC react->monitor workup Work-up (Filtration or Extraction) monitor->workup purify Purify by recrystallization workup->purify characterize Characterize product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols for 1-(2-Morpholinoethyl)-2-thiourea in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Morpholinoethyl)-2-thiourea is a thiourea derivative containing a morpholine moiety. Compounds of this class are explored for a variety of biological activities. Proper dissolution and handling are critical for obtaining reliable and reproducible results in in vitro assays. These application notes provide a detailed protocol for the solubilization of this compound and its application in a standard cell-based assay.

Physicochemical Properties and Solubility

While specific experimental solubility data for this compound is not widely published, general principles for thiourea derivatives and morpholino-containing compounds can be applied. Thiourea derivatives often exhibit limited aqueous solubility and are commonly dissolved in organic solvents to prepare concentrated stock solutions. The morpholine group may slightly enhance aqueous solubility compared to more lipophilic analogs.

Table 1: Recommended Solvents for Stock Solution Preparation

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)10-50 mMRecommended for creating high-concentration stock solutions. Ensure the final DMSO concentration in the assay medium is low (typically <0.5%) to avoid cytotoxicity.[1]
Ethanol1-10 mMCan be used as an alternative to DMSO. The final concentration in the assay should also be kept to a minimum.
Sterile WaterLimitedSolubility is expected to be low. Gentle heating (e.g., 37°C) may aid dissolution for lower concentrations.
Cell Culture MediumDirect dissolution not recommendedDirect dissolution in aqueous media is often difficult and may lead to precipitation.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Calculate the required mass:

    • Molecular Weight of this compound: 189.27 g/mol

    • To prepare 1 mL of a 10 mM stock solution, weigh out 1.8927 mg of the compound.

  • Dissolution:

    • Aseptically add the weighed compound to a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO (e.g., 1 mL for 1.8927 mg).

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing may be required.

  • Sterilization and Storage:

    • The DMSO stock solution is considered sterile if prepared from a sterile compound and sterile solvent under aseptic conditions. Filtration is generally not recommended for concentrated DMSO stocks.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

Preparation of Working Solutions for In Vitro Assays

This protocol describes the serial dilution of the 10 mM stock solution to prepare working solutions for treating cells in culture. It is crucial to maintain a low final concentration of DMSO in the cell culture medium to prevent solvent-induced toxicity (ideally ≤ 0.1%, not exceeding 0.5%).

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile, pre-warmed (37°C) complete cell culture medium appropriate for the cell line

  • Sterile microcentrifuge tubes or 96-well plates

  • Pipettors and sterile filter tips

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Recommended): To minimize pipetting errors and the risk of precipitation, prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of pre-warmed complete cell culture medium. Mix gently by pipetting.

  • Final Working Solution Preparation: Prepare the final working solutions by diluting the intermediate solution into pre-warmed complete cell culture medium. For example, to prepare a 10 µM working solution from a 1 mM intermediate solution, perform a 1:100 dilution. Add 5 µL of the 1 mM intermediate solution to 495 µL of complete cell culture medium.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the test compound.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows described in the protocols.

DissolutionWorkflow cluster_stock Stock Solution Preparation weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex dissolve->vortex heat Warm (optional) vortex->heat aliquot Aliquot & Store at -20°C/-80°C vortex->aliquot heat->vortex

Figure 1. Workflow for preparing a stock solution of this compound.

DilutionWorkflow stock 10 mM Stock in DMSO intermediate Intermediate Dilution (e.g., 1 mM in Medium) stock->intermediate Dilute in Culture Medium working Final Working Solutions (e.g., 10 µM in Medium) intermediate->working Serial Dilutions assay Add to In Vitro Assay working->assay

Figure 2. Workflow for preparing working solutions for in vitro assays.

Troubleshooting

  • Precipitation upon dilution in aqueous medium: This is a common issue with hydrophobic compounds. To mitigate this, ensure thorough mixing during dilution, pre-warm the culture medium, and avoid high concentrations of the compound in the final assay. Preparing a more dilute intermediate stock in a co-solvent system (e.g., DMSO/Ethanol) might also be beneficial, though the final solvent concentration must be carefully controlled.

  • Compound "oiling out": If an oily layer forms instead of dissolving, it indicates poor solubility. Try a different solvent for the stock solution or use a lower stock concentration. Sonication might also help to break up the oily droplets and facilitate dissolution.

  • Inconsistent results: This can be due to incomplete dissolution of the stock solution or instability of the compound in the assay medium. Always visually inspect the stock solution for any precipitate before making dilutions. It is also advisable to prepare fresh working solutions for each experiment.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and solvents.

  • Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.

  • Work in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents for detailed safety information.

References

Application Notes and Protocols for Antimicrobial Studies of 1-(2-Morpholinoethyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

1-(2-Morpholinoethyl)-2-thiourea is a synthetic compound belonging to the thiourea class of molecules, which are recognized for their diverse biological activities. Thiourea derivatives are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is in turn bonded to two nitrogen atoms. This structural motif allows for a wide range of chemical modifications, leading to compounds with varied therapeutic potential, including antimicrobial, antiviral, and anticancer properties.

Recent studies have highlighted the potential of this compound as a potent antimicrobial agent, particularly against Gram-positive bacteria. This document provides detailed application notes and experimental protocols for researchers interested in studying the antimicrobial properties of this compound. It includes a summary of its known antimicrobial activity, a proposed mechanism of action, and standardized protocols for its synthesis and antimicrobial testing.

II. Quantitative Data Summary

The antimicrobial efficacy of this compound has been evaluated against a panel of clinically relevant bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a clear overview of its activity spectrum.

Table 1: Antibacterial Activity of this compound (TD4) against Standard Bacterial Strains

Test OrganismStrain DesignationMIC (µg/mL)Reference
Staphylococcus aureusATCC 292132[1]
Staphylococcus aureus (MRSA)USA3002[1]
Staphylococcus aureus (MRSA)ATCC 433008[1]
Staphylococcus aureus (VISA)Mu504[1]
Staphylococcus epidermidis (MRSE)Clinical Isolate8[1]
Enterococcus faecalisATCC 292124[1]

Table 2: Antibacterial Activity of this compound (TD4) against Clinical Isolates

Test OrganismStrain DesignationMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)XJ 268[1]
Staphylococcus aureus (MRSA)XJ 21616[1]
Staphylococcus aureus (MRSA)XJ 31716[1]
Enterococcus faecalis (VRE)XJ 21>256[1]
Enterococcus faecalis (VRE)XJ 22>256[1]
Enterococcus faecalis (VRE)XJ 23>256[1]

Note: The compound shows potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA). However, it exhibits no significant activity against Gram-negative bacteria (MIC > 256 µg/mL)[1].

III. Mechanism of Action

The antimicrobial mechanism of this compound (designated as TD4 in a key study) against Staphylococcus aureus is believed to involve a multi-faceted approach, primarily targeting the bacterial cell envelope and essential metabolic processes.[1]

Key proposed actions include:

  • Disruption of the Bacterial Cell Wall: The compound has been shown to affect the integrity of the MRSA cell wall, a critical structure for bacterial survival.[1]

  • Interference with NAD+/NADH Homeostasis: It disrupts the balance of nicotinamide adenine dinucleotide (NAD+) and its reduced form (NADH), which is crucial for cellular respiration and various metabolic pathways.[1]

cluster_0 This compound Action cluster_1 Bacterial Cell MET This compound CW Cell Wall MET->CW Disruption NADH NAD+/NADH Homeostasis MET->NADH Disruption Death Bacterial Cell Death CW->Death Leads to Rep Replication & Metabolism NADH->Rep Essential for Rep->Death Inhibition leads to

Caption: Proposed mechanism of action for this compound.

IV. Experimental Protocols

A. Synthesis of this compound

This protocol describes a general method for the synthesis of thiourea derivatives, which can be specifically applied to the synthesis of this compound. The reaction involves the nucleophilic addition of an amine to an isothiocyanate.

Materials:

  • 2-Morpholinoethylamine

  • Isothiocyanate source (e.g., Thiophosgene and a primary amine to generate the isothiocyanate in situ, or a suitable isothiocyanate precursor)

  • Solvent (e.g., Dichloromethane, Ethanol, or Acetone)

  • Stirring apparatus

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Purification supplies (recrystallization solvents, chromatography columns if necessary)

Procedure:

  • In a round-bottom flask, dissolve 2-morpholinoethylamine (1 equivalent) in the chosen solvent.

  • To this solution, add the isothiocyanate source (1 to 1.1 equivalents) dropwise at room temperature with continuous stirring.

  • Allow the reaction mixture to stir at room temperature. The reaction time can range from a few hours to overnight (typically 2-18 hours).

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, if a precipitate has formed, collect it by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

  • Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.

cluster_workflow Synthesis Workflow start Start: Dissolve 2-Morpholinoethylamine in Solvent add_iso Add Isothiocyanate Source Dropwise start->add_iso stir Stir at Room Temperature (2-18h) add_iso->stir monitor Monitor with TLC stir->monitor workup Work-up: Filtration or Solvent Removal monitor->workup purify Purification by Recrystallization workup->purify characterize Characterization (NMR, IR) purify->characterize end End: Pure this compound characterize->end

Caption: General workflow for the synthesis of this compound.

B. Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent against a specific microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and multichannel pipette

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight in an appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add a specific volume of the compound's stock solution to the first well of each row to achieve the desired starting concentration, and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (wells with bacteria and broth, no compound) and a negative control (wells with broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

cluster_workflow Broth Microdilution Workflow prep_stock Prepare Stock Solution of Compound serial_dilute Perform 2-fold Serial Dilution in 96-well Plate prep_stock->serial_dilute prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Visual or OD600) incubate->read_mic

References

Application of 1-(2-Morpholinoethyl)-2-thiourea in cancer cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Thiourea Derivatives in Cancer Cell Lines

Disclaimer: To date, no specific studies on the application of 1-(2-Morpholinoethyl)-2-thiourea in cancer cell lines have been found in publicly available scientific literature. The following application notes and protocols are based on studies of structurally related thiourea derivatives and are provided as a representative guide for researchers interested in this class of compounds.

Introduction

Thiourea derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[1] These compounds and their analogs have been shown to inhibit the growth of various cancer cell lines by targeting key cellular processes such as cell cycle progression and inducing programmed cell death (apoptosis).[2] Their mechanism of action often involves the inhibition of various enzymes crucial for cancer cell survival and proliferation, such as protein tyrosine kinases and topoisomerases.[1][3] The presence of a thiourea scaffold allows for versatile chemical modifications, enabling the synthesis of derivatives with improved efficacy and selectivity against cancer cells.

Data Presentation: Cytotoxic Activity of Representative Thiourea Derivatives

The following table summarizes the in vitro cytotoxic activity of several thiourea derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
1,3-bis(4-(trifluoromethyl)phenyl)thiourea A549 (Lung Carcinoma)Not Specified0.2
N-(Allylcarbamothioyl)-2-chlorobenzamide MCF-7 (Breast Adenocarcinoma)Not Specified2.6
3,4-dichlorophenylthiourea SW620 (Colorectal Adenocarcinoma)MTT Assay1.5 ± 0.72[4]
4-(trifluoromethyl)phenylthiourea SW620 (Colorectal Adenocarcinoma)MTT Assay5.8 ± 0.76[4]
4-chlorophenylthiourea SW620 (Colorectal Adenocarcinoma)MTT Assay7.6 ± 1.75[4]
3-chloro-4-fluorophenylthiourea SW620 (Colorectal Adenocarcinoma)MTT Assay9.4 ± 1.85[4]

Experimental Protocols

The following are detailed protocols for key experiments commonly used to evaluate the anticancer activity of novel compounds.

Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability upon treatment with a test compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Test compound (thiourea derivative)

  • MTT solution (5 mg/mL in PBS), sterile-filtered and stored at 4°C in the dark

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom sterile culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in a complete medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in a complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO at the same concentration as the highest compound dose) and a blank control (medium only).

    • Incubate the plate for 48-72 hours.[5]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[6]

    • Incubate the plate for 4 hours at 37°C.[6]

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Determine the IC50 value by plotting a dose-response curve of compound concentration versus percentage of cell viability.

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis using flow cytometry after staining with Annexin V-FITC and Propidium Iodide.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cancer cells

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells. For adherent cells, gently trypsinize.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.

  • Staining:

    • Adjust the cell density to 1 x 10^6 cells/mL in 1X Binding Buffer.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Annexin V-FITC is detected in the FITC channel (FL1), and PI is detected in the phycoerythrin channel (FL2).

    • The cell population can be distinguished as follows:

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Western Blot Analysis of Apoptosis-Related Proteins

This protocol details the detection of changes in the expression of key apoptosis-regulating proteins, such as the Bcl-2 family proteins, by Western blotting.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with the test compound as desired.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.[8]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay.[8]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein samples to the same concentration and mix with Laemmli buffer.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel and then transfer the separated proteins to a PVDF membrane.[8]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[8]

    • Incubate the membrane with the primary antibody overnight at 4°C.[9]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the bands using software like ImageJ to quantify protein expression levels, normalizing to a loading control like β-actin.

Visualizations

Experimental Workflow Diagram

G cluster_0 In Vitro Evaluation a Cell Culture b Compound Treatment a->b c MTT Assay (Cell Viability) b->c d Apoptosis Assay (Annexin V/PI) b->d e Western Blot (Protein Expression) b->e f Data Analysis c->f d->f e->f

Caption: General workflow for evaluating the anticancer activity of a test compound.

Hypothetical Signaling Pathway

G cluster_pathway Apoptosis Induction Pathway Thiourea Thiourea Derivative ROS ↑ ROS Production Thiourea->ROS Bax ↑ Bax Thiourea->Bax Bcl2 ↓ Bcl-2 Thiourea->Bcl2 Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential signaling pathway for apoptosis induction by thiourea derivatives.

References

Application Notes and Protocols for 1-(2-Morpholinoethyl)-2-thiourea as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the enzyme inhibitory potential of 1-(2-Morpholinoethyl)-2-thiourea . While specific data for this compound is limited in publicly available literature, this document leverages established methodologies for analogous thiourea derivatives to provide detailed experimental protocols and representative data. Thiourea-containing compounds are a well-established class of enzyme inhibitors, targeting a range of enzymes implicated in various diseases.

Potential Enzyme Targets

Based on the known activity of structurally related thiourea derivatives, this compound is a candidate for inhibiting several classes of enzymes, including but not limited to:

  • Urease: A key enzyme in the pathogenesis of infections by bacteria such as Helicobacter pylori.

  • Carbonic Anhydrases (CAs): A family of metalloenzymes involved in pH regulation and various pathological processes, including cancer and glaucoma.

  • Cholinesterases (AChE and BChE): Enzymes that hydrolyze acetylcholine and are targets for the treatment of Alzheimer's disease.

  • Tyrosinase: A copper-containing enzyme that plays a critical role in melanin biosynthesis, making it a target for hyperpigmentation disorders.

  • α-Glucosidase: An enzyme involved in carbohydrate digestion, the inhibition of which is a therapeutic strategy for type 2 diabetes.

Data Presentation: Inhibitory Activities of Analogous Thiourea Derivatives

The following tables summarize the inhibitory activities of various thiourea derivatives against several key enzymes. This data is provided to offer a comparative baseline for the potential efficacy of this compound.

Table 1: Urease Inhibition by Thiourea Derivatives

CompoundUrease SourceIC₅₀ (µM)Reference
Thiourea (Standard)Jack Bean15.51 ± 0.11[1]
2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g)Bacillus pasteurii3.80 ± 1.9[2][3]
(E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide (5a)Bacillus pasteurii4.94 ± 2.7[3]
N-(4-bromophenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamideJack Bean0.16 ± 0.05[4]
UP-1 (a bis-acyl-thiourea derivative)Jack Bean1.55 ± 0.0288[5]

Table 2: Carbonic Anhydrase Inhibition by Thiourea Derivatives

CompoundhCA IsoformKᵢ (nM)Reference
Acetazolamide (Standard)hCA II12.0
Sulphonyl thiourea 7dhCA XII111.0 ± 12.3
Sulphonyl thiourea 7chCA IX125.1 ± 12.4
Botulin-derived conjugatehCA II129.0[6]

Table 3: Cholinesterase Inhibition by Thiourea Derivatives

CompoundEnzymeIC₅₀ (µg/mL)Reference
1-(3-chlorophenyl)-3-cyclohexylthiourea (3)AChE50[7][8]
1-(3-chlorophenyl)-3-cyclohexylthiourea (3)BChE60[7][8]
1-(1,1-dibutyl)-3-phenylthiourea (4)AChE58[7][8]
1-(1,1-dibutyl)-3-phenylthiourea (4)BChE63[7][8]
Galantamine (Standard)AChE15[7][8]
Galantamine (Standard)BChE15[7][8]

Table 4: Tyrosinase Inhibition by Thiourea Derivatives

CompoundEnzyme SourceIC₅₀ (mM)Reference
Kojic Acid (Standard)Mushroom0.016
N-(3,4,5-trimethoxyphenyl)-N′-(2-mercapto-carboxyethanyl)thiourea (14)Mushroom1.1 ± 0.1[9]
5-(3,4-dihydroxybenzylidene)-2-(morpholinoimino)-3-phenylthiazolidin-4-one (17)Mushroom3.22 ± 0.70[10]

Table 5: α-Glucosidase Inhibition by Thiourea Derivatives

CompoundEnzyme SourceIC₅₀ (mM)Reference
Acarbose (Standard)Saccharomyces cerevisiae11.96[11]
1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthioureaSaccharomyces cerevisiae12.94[11]

Experimental Protocols

The following are detailed protocols for assaying the inhibitory activity of this compound against its potential enzyme targets. These protocols are designed for a 96-well plate format, suitable for screening and IC₅₀ determination.

Urease Inhibition Assay (Indophenol Method)

This assay quantifies the ammonia produced by the enzymatic hydrolysis of urea.[12][13]

Materials and Reagents:

  • Jack Bean Urease (e.g., 5 units/mL)

  • Urea solution (20 mM)

  • Phosphate buffer (50 mM, pH 7.4)

  • Test Compound: this compound dissolved in DMSO

  • Standard Inhibitor: Thiourea

  • Phenol Reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)

  • Alkali Reagent (0.5% w/v sodium hydroxide, 0.1% active chloride sodium hypochlorite)

  • 96-well microplate and reader

Protocol:

  • Prepare serial dilutions of the test compound and thiourea in phosphate buffer.

  • In a 96-well plate, add 20 µL of the test compound solution to each well. For the control, add 20 µL of DMSO.

  • Add 20 µL of urease enzyme solution to each well and incubate at 37°C for 10 minutes.[1]

  • Initiate the reaction by adding 40 µL of urea solution to each well.[1]

  • Incubate the plate at 37°C for 50 minutes.[1]

  • Add 40 µL of phenol reagent and 40 µL of alkali reagent to each well.

  • Incubate at 37°C for 50 minutes for color development.

  • Measure the absorbance at 630 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Carbonic Anhydrase Inhibition Assay

This assay is based on the esterase activity of carbonic anhydrase, using p-nitrophenyl acetate (p-NPA) as a substrate.[14]

Materials and Reagents:

  • Human Carbonic Anhydrase II (hCA II)

  • Tris-SO₄ buffer (50 mM, pH 7.4)

  • p-Nitrophenyl acetate (p-NPA) solution (3 mM in acetonitrile)

  • Test Compound: this compound dissolved in DMSO

  • Standard Inhibitor: Acetazolamide

  • 96-well UV-transparent microplate and reader

Protocol:

  • Prepare serial dilutions of the test compound and acetazolamide in the buffer.

  • In a 96-well plate, add 140 µL of Tris-SO₄ buffer.

  • Add 20 µL of the test compound solution.

  • Add 20 µL of hCA II solution.

  • Pre-incubate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of p-NPA solution.

  • Immediately measure the absorbance at 405 nm in a kinetic mode for 10-20 minutes.

  • Calculate the rate of reaction (slope of the absorbance vs. time curve).

  • Calculate the percentage of inhibition.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][11][15][16]

Materials and Reagents:

  • AChE (from electric eel) and BChE (from equine serum)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine chloride (BTCI) as substrates

  • Test Compound: this compound dissolved in DMSO

  • Standard Inhibitor: Galantamine

  • 96-well microplate and reader

Protocol:

  • Prepare serial dilutions of the test compound and galantamine.

  • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of DTNB solution.

  • Add 10 µL of AChE or BChE solution to the wells.

  • Pre-incubate the plate for 10 minutes at 25°C.[11]

  • Initiate the reaction by adding 10 µL of the respective substrate (ATCI or BTCI).

  • Measure the absorbance at 412 nm every minute for 5-10 minutes.

  • Calculate the rate of reaction and the percentage of inhibition.

Tyrosinase Inhibition Assay (L-DOPA as Substrate)

This assay measures the inhibition of the oxidation of L-DOPA to dopachrome, a colored product.[9][17][18]

Materials and Reagents:

  • Mushroom Tyrosinase (e.g., 100 units/mL)

  • Sodium Phosphate Buffer (50 mM, pH 6.8)

  • L-DOPA solution (10 mM in phosphate buffer)[17]

  • Test Compound: this compound dissolved in DMSO

  • Standard Inhibitor: Kojic Acid

  • 96-well microplate and reader

Protocol:

  • Prepare serial dilutions of the test compound and kojic acid.

  • In a 96-well plate, add 160 µL of phosphate buffer.

  • Add 20 µL of the test compound solution.

  • Add 20 µL of tyrosinase solution.

  • Pre-incubate at 25°C for 10 minutes.[17]

  • Initiate the reaction by adding 20 µL of L-DOPA solution.

  • Measure the absorbance at 475 nm every minute for at least 10 minutes in kinetic mode.[17]

  • Calculate the rate of reaction and the percentage of inhibition.

α-Glucosidase Inhibition Assay (pNPG as Substrate)

This assay measures the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[19][20]

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., 0.1 U/mL)

  • Phosphate buffer (10 mM, pH 6.9)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM)[21]

  • Test Compound: this compound dissolved in DMSO

  • Standard Inhibitor: Acarbose

  • Sodium carbonate (Na₂CO₃) solution (100 mM)

  • 96-well microplate and reader

Protocol:

  • Prepare serial dilutions of the test compound and acarbose.

  • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution, and 25 µL of α-glucosidase solution.[22]

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of pNPG solution.

  • Incubate at 37°C for 20 minutes.[22]

  • Stop the reaction by adding 90 µL of sodium carbonate solution.[22]

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_compound Prepare Test Compound (this compound) & Standard Inhibitor Dilutions add_reagents Add Buffer, Compound/ Inhibitor, & Enzyme prep_compound->add_reagents prep_enzyme Prepare Enzyme Working Solution prep_enzyme->add_reagents prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction (Add Substrate) prep_substrate->add_substrate pre_incubate Pre-incubation add_reagents->pre_incubate pre_incubate->add_substrate incubate Incubation add_substrate->incubate measure Measure Absorbance (Kinetic or Endpoint) incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC₅₀ Value plot_curve->det_ic50

Caption: Generalized workflow for enzyme inhibition assays.

Urease Inhibition Signaling Pathway

urease_pathway Urea Urea Urease Urease (e.g., from H. pylori) Urea->Urease Substrate Ammonia Ammonia (NH₃) + Carbon Dioxide (CO₂) Urease->Ammonia Catalysis pH_increase ↑ Gastric pH Ammonia->pH_increase Pathogenesis Bacterial Colonization & Pathogenesis pH_increase->Pathogenesis Inhibitor 1-(2-Morpholinoethyl) -2-thiourea Inhibitor->Urease Inhibition

Caption: Role of urease in pathogenesis and its inhibition.

Cholinesterase Signaling Pathway

cholinesterase_pathway cluster_synapse Synaptic Transmission ACh_release Acetylcholine (ACh) Released Synaptic_cleft Synaptic Cleft AChE Acetylcholinesterase (AChE) ACh_release->AChE Substrate Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis ACh_accumulation ↑ ACh in Synapse Signal_termination Signal Termination Choline_Acetate->Signal_termination Inhibitor 1-(2-Morpholinoethyl) -2-thiourea Inhibitor->AChE Inhibition Cholinergic_stimulation Enhanced Cholinergic Stimulation ACh_accumulation->Cholinergic_stimulation

Caption: Inhibition of AChE enhances cholinergic signaling.

References

Application Notes and Protocols for High-Throughput Screening of Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of thiourea derivatives against three key biological targets: urease, acetylcholinesterase (AChE), and cancer cell lines. The protocols are optimized for a 96-well plate format, suitable for automated liquid handling systems.

Application Note 1: Urease Inhibition Assay

Introduction: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers and a risk factor for gastric cancer. Inhibition of urease is a key therapeutic strategy to combat H. pylori infections. Thiourea and its derivatives are a well-known class of urease inhibitors, making them attractive candidates for drug discovery in this area.

Assay Principle (Berthelot's Method): The most common HTS method for urease inhibitors is the Berthelot (or indophenol) method, which quantifies the ammonia produced from urea hydrolysis. In an alkaline medium, ammonia reacts with phenol and hypochlorite to form a blue-colored indophenol product. The intensity of the blue color, measured spectrophotometrically at approximately 670 nm, is directly proportional to the urease activity. A decrease in color formation in the presence of a test compound indicates urease inhibition.

Quantitative Data: Urease Inhibitory Activity of Thiourea Derivatives
Compound IDDerivative TypeIC50 (µM)Reference
Thiourea (Standard) -21.00 ± 0.11[1]
Compound 1 N,N'-disubstituted5.53 ± 0.02[1]
Compound 2 N,N'-disubstituted118[2]
Compound 3 1-Aroyl-3-[3-chloro-2-methylphenyl]0.0019 ± 0.0011[3]
Compound 4 1-Aroyl-3-[3-chloro-2-methylphenyl]0.0532 ± 0.9951[3]
Compound 5 Thiosemicarbazone0.58[4]
Experimental Protocol: Urease Inhibition HTS Assay

Materials and Reagents:

  • Jack Bean Urease (e.g., Sigma-Aldrich)

  • Urea

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Phenol Reagent (Phenol, Sodium Nitroprusside)

  • Alkali Reagent (Sodium Hydroxide, Sodium Hypochlorite)

  • Thiourea (as a positive control)

  • Test thiourea derivatives dissolved in DMSO

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 670 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Jack Bean Urease in phosphate buffer. The optimal concentration should be determined empirically to provide a robust signal.

    • Prepare a stock solution of urea in phosphate buffer.

    • Prepare serial dilutions of test compounds and the thiourea positive control in DMSO. The final DMSO concentration in the assay should not exceed 1% to avoid affecting enzyme activity.

  • Assay Plate Setup:

    • Add 25 µL of phosphate buffer to all wells.

    • Add 5 µL of the test compound solution to the sample wells.

    • Add 5 µL of DMSO to the negative control wells (100% enzyme activity).

    • Add 5 µL of the thiourea positive control solution to the positive control wells.

  • Enzyme Addition:

    • Add 20 µL of the urease solution to all wells except the blank.

  • Pre-incubation:

    • Mix gently and incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

  • Initiate Reaction:

    • Add 50 µL of the urea solution to all wells to start the enzymatic reaction.

    • Incubate at 37°C for 30 minutes.

  • Color Development:

    • Add 40 µL of Phenol Reagent to each well.

    • Add 80 µL of Alkali Reagent to each well.

    • Incubate at 37°C for 30 minutes, protected from light, for color development.

  • Measurement:

    • Measure the absorbance of each well at 670 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of urease inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (ODtest well - ODblank) / (ODnegative control - ODblank)] x 100

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

H. pylori Pathogenesis Signaling

H_pylori_Pathogenesis cluster_lumen Gastric Lumen (Acidic) cluster_mucus Mucus Layer cluster_epithelium Gastric Epithelium H. pylori H. pylori Motility Motility H. pylori->Motility Uses Flagella Epithelial Cells Epithelial Cells H. pylori->Epithelial Cells Adheres to Urease Urease H. pylori->Urease Secretes Urea Urea Urea->Urease Substrate Neutralized Zone Neutralized Zone Neutralized Zone->H. pylori Protects Motility->Epithelial Cells Moves towards Inflammation Inflammation Epithelial Cells->Inflammation Triggers Cell Damage Cell Damage Epithelial Cells->Cell Damage Undergoes Ammonia (NH3) Ammonia (NH3) Urease->Ammonia (NH3) Produces Ammonia (NH3)->Neutralized Zone Creates

Caption: Urease role in H. pylori pathogenesis.

Application Note 2: Acetylcholinesterase (AChE) Inhibition Assay

Introduction: Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions.[5] Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors. This principle is utilized in the treatment of conditions like Alzheimer's disease, where AChE inhibitors help to improve cognitive function. Thiourea derivatives have been investigated as potential AChE inhibitors.

Assay Principle (Ellman's Method): The Ellman's method is a widely used, simple, and robust colorimetric assay for measuring AChE activity.[6] The assay uses acetylthiocholine (ATCh) as a substrate, which is hydrolyzed by AChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the AChE activity.

Quantitative Data: AChE Inhibitory Activity of Thiourea Derivatives
Compound IDDerivative TypeIC50 (µM)Reference
Galantamine (Standard) -0.85[6]
Compound 6 Coumarylthiazole-thiourea4.58[7]
Compound 7 1-(3-chlorophenyl)-3-cyclohexylthiourea50 (µg/mL)[8]
Compound 8 1-(1,1-dibutyl)-3-phenylthiourea58 (µg/mL)[8]
Compound 9 Thiazole-based0.103[9]
Compound 10 Thiazole-based0.109[9]
Experimental Protocol: AChE Inhibition HTS Assay

Materials and Reagents:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Galantamine or Donepezil (as a positive control)

  • Test thiourea derivatives dissolved in DMSO

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water (prepare fresh daily).

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of test compounds and the positive control in DMSO.

  • Assay Plate Setup:

    • Add 140 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound solution to the sample wells.

    • Add 10 µL of DMSO to the negative control wells.

    • Add 10 µL of the positive control solution to the positive control wells.

    • Add 10 µL of DTNB solution to all wells.

  • Enzyme Addition:

    • Add 10 µL of the AChE solution to all wells except the blank. Add 10 µL of buffer to the blank wells.

  • Pre-incubation:

    • Mix gently and incubate the plate at 25°C for 10 minutes.

  • Initiate Reaction:

    • Add 10 µL of the ATCI solution to all wells to start the reaction.

  • Measurement:

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes (kinetic mode).

  • Data Analysis:

    • Calculate the rate of reaction (Vo) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of AChE inhibition using the following formula: % Inhibition = [1 - (Vo test well / Vo negative control)] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Acetylcholine Signaling at the Neuromuscular Junction

Neuromuscular_Junction cluster_neuron Motor Neuron Terminal cluster_cleft Synaptic Cleft cluster_muscle Muscle Fiber (Sarcolemma) Action Potential Action Potential Ca2+ Channels Ca2+ Channels Action Potential->Ca2+ Channels Opens Synaptic Vesicles (ACh) Synaptic Vesicles (ACh) Ca2+ Channels->Synaptic Vesicles (ACh) Triggers Fusion ACh ACh Synaptic Vesicles (ACh)->ACh Releases AChE AChE ACh->AChE Hydrolyzed by ACh Receptors ACh Receptors ACh->ACh Receptors Binds to Signal Termination Signal Termination AChE->Signal Termination Na+ Channels Na+ Channels ACh Receptors->Na+ Channels Opens Muscle Contraction Muscle Contraction Na+ Channels->Muscle Contraction Initiates

Caption: ACh signaling at the neuromuscular junction.

Application Note 3: Anticancer Cell Viability Assay

Introduction: The search for novel anticancer agents is a cornerstone of drug discovery. Thiourea derivatives have demonstrated a wide range of biological activities, including potent antiproliferative and cytotoxic effects against various cancer cell lines. High-throughput screening of thiourea compound libraries against cancer cells is a common strategy to identify promising lead candidates for further development.

Assay Principle (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10] Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product. This insoluble formazan is then solubilized, and the absorbance is measured spectrophotometrically at around 570 nm. The amount of formazan produced is proportional to the number of viable cells. A reduction in signal indicates a loss of cell viability due to the cytotoxic or cytostatic effects of the test compound.

Quantitative Data: Antiproliferative Activity of Thiourea Derivatives
Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
Doxorubicin (Standard) -HCT1168.29[10]
Compound 11 N1,N3-disubstituted-thiosemicarbazoneHCT1161.11[11]
Compound 12 N1,N3-disubstituted-thiosemicarbazoneHepG21.74[11]
Compound 13 3-(trifluoromethyl)phenylthiourea analogSW480≤ 10[12]
Compound 14 3-(trifluoromethyl)phenylthiourea analogPC36.9 ± 1.64[12]
Compound 15 3,5-bis(trifluoromethyl)phenyl moietyNCI-H4601.86[13]
Experimental Protocol: MTT Cell Viability HTS Assay

Materials and Reagents:

  • Cancer cell line of interest (e.g., HCT116, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Test thiourea derivatives dissolved in DMSO

  • Doxorubicin (as a positive control)

  • 96-well sterile, flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and doxorubicin in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include vehicle control wells (medium with the same final concentration of DMSO as the test compounds) and blank wells (medium only).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measurement:

    • Measure the absorbance of each well at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = [(ODtest well - ODblank) / (ODvehicle control - ODblank)] x 100

    • Determine the IC50 value by plotting the percentage of viability against the compound concentration.

Anticancer Signaling Pathways Targeted by Thiourea Derivatives

Anticancer_Signaling cluster_receptor Cell Surface Receptors cluster_cytoplasm Cytoplasmic Signaling Cascade cluster_nucleus Nuclear Events RTK Receptor Tyrosine Kinase (e.g., VEGFR2, EGFR) RAS RAS RTK->RAS Activates Growth Factor Growth Factor Growth Factor->RTK Binds RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cellular Processes Cellular Processes Gene Expression->Cellular Processes Drives Proliferation, Angiogenesis, Survival Thiourea Derivative Thiourea Derivative Thiourea Derivative->RTK Inhibits Thiourea Derivative->RAF Inhibits

Caption: Key anticancer signaling pathways.

HTS Experimental Workflows

Enzyme Inhibition HTS Workflow

Enzyme_HTS_Workflow Plate Preparation Plate Preparation Compound Dispensing Compound Dispensing Plate Preparation->Compound Dispensing Enzyme Addition Enzyme Addition Compound Dispensing->Enzyme Addition Pre-incubation Pre-incubation Enzyme Addition->Pre-incubation Substrate Addition Substrate Addition Pre-incubation->Substrate Addition Reaction Incubation Reaction Incubation Substrate Addition->Reaction Incubation Detection Reagent Addition Detection Reagent Addition Reaction Incubation->Detection Reagent Addition Signal Measurement Signal Measurement Detection Reagent Addition->Signal Measurement Data Analysis Data Analysis Signal Measurement->Data Analysis Cell_HTS_Workflow Cell Seeding Cell Seeding Cell Attachment Incubation Cell Attachment Incubation Cell Seeding->Cell Attachment Incubation Compound Treatment Compound Treatment Cell Attachment Incubation->Compound Treatment Treatment Incubation Treatment Incubation Compound Treatment->Treatment Incubation Viability Reagent Addition Viability Reagent Addition Treatment Incubation->Viability Reagent Addition Development Incubation Development Incubation Viability Reagent Addition->Development Incubation Signal Measurement Signal Measurement Development Incubation->Signal Measurement Data Analysis Data Analysis Signal Measurement->Data Analysis

References

Application Note: Quantification of Thiourea Compounds in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiourea and its derivatives are a class of organosulfur compounds with a wide range of applications, including as therapeutic agents with antiviral, antioxidant, and anticancer properties.[1][2] Accurate quantification of these compounds in biological matrices like plasma is crucial for pharmacokinetic and toxicokinetic studies in drug development. This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a representative thiourea compound in plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM).

Analytical Method

A sensitive and selective LC-MS/MS method was developed and validated for the quantification of a model thiourea compound in plasma. The method employs protein precipitation for sample cleanup, which is a rapid and effective technique for removing proteins from biological samples.[2] Chromatographic separation is achieved on a C18 reversed-phase column, which is a common choice for the separation of a wide range of compounds.[3][4] For highly polar thiourea compounds, alternative chromatography like Hydrophilic Interaction Liquid Chromatography (HILIC) could also be considered to improve retention.[3][5] Detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode and monitoring specific MRM transitions for the analyte and internal standard.

1. Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of the thiourea compound from plasma.

  • To 100 µL of plasma, 300 µL of acetonitrile containing the internal standard (IS) is added.

  • The mixture is vortexed for 1 minute to ensure thorough mixing and protein precipitation.

  • The samples are then centrifuged at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • The supernatant is collected and a portion is injected into the LC-MS/MS system.

2. Liquid Chromatography

The chromatographic separation was performed on a C18 column with a gradient elution profile.

  • Column: C18, 2.1 x 50 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-3 min: 5-95% B

    • 3-4 min: 95% B

    • 4-4.1 min: 95-5% B

    • 4.1-5 min: 5% B

3. Mass Spectrometry

The analysis was performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. The MRM transitions for a representative thiourea compound and an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) are optimized. For thiourea itself, the parent ion in positive ESI is m/z 77, with daughter ions at m/z 60 and 43.[6] For a substituted thiourea derivative, for example, one with a precursor ion of m/z 297.2, a characteristic product ion would be selected for quantification.[1]

  • Ionization Mode: ESI Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500 °C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: 9 psi

Table 1: Optimized MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Thiourea Compound297.2150.115025
Internal Standard302.2155.115025
Method Validation

The method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, and matrix effect.[7][8][9]

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was >0.99.[1]

Table 2: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)Regression Equation
Thiourea Compound1 - 1000y = 0.0025x + 0.00120.998

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (low, medium, and high). The results were within the acceptable limits of ±15% (±20% for the LLOQ).[1][10]

Table 3: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ18.5105.29.8103.5
Low36.298.77.5101.2
Medium1004.5102.15.899.8
High8003.897.54.998.3

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations. The recovery was consistent across the concentration range, and no significant matrix effect was observed.

Table 4: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low392.598.1
Medium10095.1101.5
High80094.399.3

Detailed Experimental Protocols

Protocol 1: Plasma Sample Preparation

  • Thaw Samples: Allow plasma samples, calibration standards, and quality control samples to thaw completely at room temperature.

  • Aliquoting: Vortex the samples gently and aliquot 100 µL of each into a 1.5 mL microcentrifuge tube.

  • Addition of Precipitation Solution: Add 300 µL of acetonitrile containing the internal standard (at a concentration of 100 ng/mL) to each tube.

  • Vortexing: Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial.

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

Protocol 2: LC-MS/MS Instrument Setup and Analysis

  • System Equilibration: Equilibrate the LC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the instrument control software including blank samples, calibration standards, QC samples, and the unknown plasma samples.

  • MS Method: Load the mass spectrometry method with the optimized parameters for the specific thiourea compound and internal standard, including the MRM transitions, collision energies, and source parameters.

  • LC Method: Load the liquid chromatography method with the specified gradient program.

  • Start Analysis: Begin the analytical run. The total run time per sample is 5 minutes.[1]

  • Data Processing: After the run is complete, process the data using the appropriate software to integrate the chromatographic peaks and calculate the concentrations of the unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Acetonitrile with IS (300 µL) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (10,000 rpm, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant (5 µL) supernatant->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow from plasma sample preparation to LC-MS/MS data analysis.

fragmentation_pathway precursor Precursor Ion (m/z 297.2) fragmentation Collision-Induced Dissociation (CID) precursor->fragmentation product Product Ion (m/z 150.1) fragmentation->product

Caption: Fragmentation pathway of the representative thiourea compound in the mass spectrometer.

References

Synthesis and Biological Evaluation of 1-(2-Morpholinoethyl)-2-thiourea Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery. The incorporation of a morpholine moiety, a privileged structure in medicinal chemistry, can enhance the pharmacokinetic and pharmacodynamic properties of these derivatives. This document provides detailed protocols for the synthesis of 1-(2-Morpholinoethyl)-2-thiourea derivatives and their evaluation in various biological assays. The quantitative data from these assays are summarized for comparative analysis, and key signaling pathways potentially modulated by these compounds are illustrated.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through the nucleophilic addition of 2-morpholinoethanamine to a suitable isothiocyanate. The general reaction scheme is presented below.

G cluster_reactants Reactants cluster_product Product R_NCS R-N=C=S (Isothiocyanate) Thiourea_derivative 1-(2-Morpholinoethyl)-3-R-thiourea R_NCS->Thiourea_derivative + Morpholinoethylamine 2-Morpholinoethanamine Morpholinoethylamine->Thiourea_derivative

Caption: General reaction scheme for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of 1-(2-Morpholinoethyl)-3-benzoylthiourea

This protocol describes a representative synthesis of a this compound derivative.

Materials:

  • Benzoyl isothiocyanate

  • 2-Morpholinoethanamine

  • Acetone

  • Ice

Procedure:

  • Dissolve benzoyl isothiocyanate (1 mmol) in 20 mL of acetone in a round-bottom flask.

  • To this solution, add 2-morpholinoethanamine (1 mmol) dropwise with constant stirring.

  • Reflux the reaction mixture for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, pour the mixture into a beaker containing ice.

  • A precipitate will form, which is the desired 1-(2-morpholinoethyl)-3-benzoylthiourea.

  • Collect the solid product by vacuum filtration and wash with cold acetone.

  • Dry the product in a desiccator.

Characterization: The structure of the synthesized compound can be confirmed by various spectroscopic techniques:

  • Infrared (IR) Spectroscopy: Characteristic peaks for N-H, C=O, C=S, and C-N stretching vibrations are expected around 3300, 1600, 700, and 1300 cm⁻¹, respectively.[1][2]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The protons of the NH groups typically appear as singlets in the range of δ 9.0-11.0 ppm.[1][2]

  • ¹³C NMR Spectroscopy: The carbon atoms of the C=S and C=O groups are expected to show signals around δ 169-179 ppm.[1][2]

Biological Activities of this compound Derivatives

This compound derivatives have been investigated for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The morpholine ring is often included to potentially improve the pharmacokinetic profile of the compounds.[3]

Data Presentation

The following tables summarize the quantitative biological activity data for selected this compound derivatives and related compounds.

Table 1: Anticancer Activity of Thiourea Derivatives

Compound IDDerivativeCell LineIC₅₀ (µM)Reference
1 N-(morpholine-4-carbonothioyl)cyclohexanecarboxamideVariousNot specified[2]
2 1-(2-Morpholinoethyl)-3-arylthiourea analogHeLa68.27[1]
3 1-(2-Morpholinoethyl)-3-arylthiourea analogC67.36[1]

Table 2: Antimicrobial Activity of Thiourea Derivatives

Compound IDDerivativeTarget OrganismMIC (µg/mL)Reference
4 N-(morpholine-4-carbonothioyl)cyclohexanecarboxamideCandida albicans125[2]
5 Thiourea derivative TD4MRSA (USA300)2[4]
6 Thiourea derivative TD4Enterococcus faecalis4[4]

Table 3: Enzyme Inhibitory Activity of Thiourea Derivatives

Compound IDDerivativeTarget EnzymeIC₅₀ (µM)Reference
7 Chalcone with morpholine moietyUrease18.26 ± 0.13[1]
8 1-(3-chlorophenyl)-3-cyclohexylthioureaAcetylcholinesterase (AChE)50[5]
9 1-(3-chlorophenyl)-3-cyclohexylthioureaButyrylcholinesterase (BChE)60[5]

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic (cell-killing) effects of the synthesized compounds on cancer cell lines.

G A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of the thiourea derivative A->B C Incubate for 48-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 4 hours to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Experimental workflow for the MTT assay.

Procedure:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds.

  • Incubate the plate for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.[2]

G A Prepare serial dilutions of thiourea derivatives in broth B Inoculate each well with a standardized microbial suspension A->B C Incubate plates at the appropriate temperature and duration B->C D Visually inspect for microbial growth C->D E Determine the MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for the broth microdilution assay.

Procedure:

  • Prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.[2]

  • Prepare a standardized inoculum of the target microorganism.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[2]

  • After incubation, visually inspect the wells for turbidity, which indicates microbial growth.

  • The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific enzyme.

Procedure:

  • Prepare a reaction mixture containing the target enzyme in a suitable buffer.

  • Add varying concentrations of the this compound derivative to the reaction mixture.

  • Initiate the enzymatic reaction by adding the substrate.

  • Incubate the reaction for a specific period at an optimal temperature.

  • Stop the reaction and measure the product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Calculate the percentage of enzyme inhibition for each compound concentration.

  • Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.

Potential Signaling Pathways in Anticancer Activity

Thiourea derivatives have been reported to exert their anticancer effects by targeting various signaling pathways involved in cell proliferation, survival, and angiogenesis. Two of the most common targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby inhibiting their growth.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified VEGFR-2 signaling pathway.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell growth, proliferation, and survival. Overexpression or mutations of EGFR are common in many types of cancer, making it an important therapeutic target.

G EGF EGF EGFR EGFR EGF->EGFR Binds and Activates Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified EGFR signaling pathway.

Conclusion

The synthetic protocols and biological evaluation methods detailed in this document provide a comprehensive guide for researchers interested in the discovery and development of novel this compound derivatives as potential therapeutic agents. The presented data highlights the promising anticancer, antimicrobial, and enzyme inhibitory activities of this class of compounds, warranting further investigation into their structure-activity relationships and mechanisms of action. The elucidation of their interactions with key signaling pathways, such as those mediated by VEGFR-2 and EGFR, will be crucial in advancing these compounds towards clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Morpholinoethyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of 1-(2-Morpholinoethyl)-2-thiourea. It is intended for researchers, scientists, and drug development professionals to help improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The most common and practical methods for synthesizing this compound are:

  • Reaction of 2-morpholinoethyl isothiocyanate with ammonia: This is a direct and often high-yielding approach, provided the isothiocyanate is available.

  • Reaction of an amine hydrochloride with a thiocyanate salt: This method involves the condensation of the amine hydrochloride (e.g., 2-morpholinoethanamine hydrochloride) with a salt like potassium or ammonium thiocyanate.[3]

Q2: I am experiencing a low yield in my synthesis. What are the likely causes?

A2: Low yields in thiourea synthesis can arise from several factors:

  • Poor quality or degradation of starting materials: Isothiocyanates, in particular, can be sensitive to moisture and may degrade upon storage.[1]

  • Suboptimal reaction temperature: The reaction rate can be highly dependent on temperature. For less reactive starting materials, a higher temperature may be needed, but excessive heat can lead to side reactions or decomposition.

  • Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion of the limiting reagent or the formation of byproducts.

  • Steric hindrance: While less of a concern for this specific molecule, bulky groups on either reactant can slow down the reaction.[1]

  • Losses during workup and purification: The product may be lost during extraction, filtration, or chromatography steps.

Q3: What are the common impurities or byproducts I should be aware of?

A3: A common byproduct, especially in the one-pot synthesis from an amine and carbon disulfide, is the formation of a symmetrical N,N'-disubstituted thiourea.[4] This occurs if the in-situ generated isothiocyanate reacts with another molecule of the starting amine instead of the intended second amine or ammonia.

Q4: How can I best purify the final product?

A4: The most common methods for purifying thiourea derivatives are:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (such as ethanol) is an effective way to remove impurities.

  • Column chromatography: For non-crystalline products or to separate closely related impurities, silica gel column chromatography is the most reliable method.[5]

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is one of the most common challenges. The following guide provides a systematic approach to diagnosing and resolving the issue.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield Observed check_reagents Verify Reagent Quality (Purity, Freshness) start->check_reagents reagents_ok Reagents are OK check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp., Time, Stoichiometry) conditions_ok Conditions are OK check_conditions->conditions_ok reagents_ok->check_conditions Yes optimize_reagents Use Fresh/Purified Reagents reagents_ok->optimize_reagents No optimize_temp Optimize Temperature (Increase if slow, check for degradation) conditions_ok->optimize_temp No check_workup Analyze Workup & Purification (Check for product loss in aqueous layers, etc.) conditions_ok->check_workup Yes optimize_time Extend Reaction Time optimize_temp->optimize_time solution Improved Yield optimize_time->solution optimize_reagents->solution check_workup->solution

Caption: A logical workflow for troubleshooting low product yield.

Potential Cause Recommended Solution Expected Outcome
Degradation of Reagents Use freshly prepared or purified isothiocyanate if applicable. Ensure the amine has not degraded. Store reagents in a cool, dark, and dry environment.[1]Improved yield and reduction of side products from reagent decomposition.
Low Reactivity Increase the reaction temperature or prolong the reaction time. Microwave irradiation can also be effective in overcoming activation barriers.[1]Increased conversion to the desired thiourea product.
Poor Amine Nucleophilicity While 2-morpholinoethanamine is reasonably nucleophilic, adding a non-nucleophilic base like triethylamine can sometimes help, especially if a salt has formed.Enhanced reaction rate.
Product Loss During Workup If using extraction, check all aqueous and organic layers by TLC to ensure the product is not being discarded. Optimize the solvent system for recrystallization to minimize loss.Higher recovery of the synthesized product.
Issue 2: Formation of Symmetrical Byproduct

When synthesizing an unsymmetrical thiourea, the formation of a symmetrical one can be a significant issue.

Strategy to Minimize Symmetrical Byproduct

ByproductMinimization start Symmetrical Byproduct Observed one_pot One-Pot Synthesis (Amine + CS2 + Amine) start->one_pot two_step Two-Step Synthesis one_pot->two_step Problematic isolate_iso 1. Synthesize and Isolate Isothiocyanate Intermediate two_step->isolate_iso react_second 2. React Purified Isothiocyanate with Second Amine/Ammonia isolate_iso->react_second solution Minimized Byproduct Formation react_second->solution

Caption: A comparison of one-pot and two-step synthesis to avoid symmetrical byproducts.

Data Presentation

Optimizing reaction parameters is key to maximizing yield. The following table summarizes the impact of different conditions on thiourea synthesis, based on analogous reactions.

Table 1: Effect of Reaction Conditions on Thiourea Yield (Analogous Systems)

EntryReactant AReactant BSolventTemperature (°C)Time (h)Yield (%)Reference
1Phenyl isothiocyanateBenzylamineTHFRoom Temp2>95[6]
2Benzyl isothiocyanateAnilineTHFRoom Temp2>95[6]
3AnilineCarbon DisulfideWater100 (reflux)1083-89Organic Syntheses[7]
4ButylamineCarbon DisulfideDichloromethaneRoom Temp292[8]

Note: This data is for analogous reactions and may vary for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis from 2-Morpholinoethanamine and Carbon Disulfide

This protocol is adapted from general procedures for the synthesis of thioureas from primary amines and carbon disulfide.[2]

Reaction Pathway

ReactionPathway1 amine 2-Morpholinoethanamine intermediate Dithiocarbamate Intermediate amine->intermediate cs2 CS2 (Carbon Disulfide) cs2->intermediate product This compound intermediate->product + H2S evolution (with acid/heat)

Caption: Reaction pathway for synthesis from an amine and carbon disulfide.

Procedure:

  • In a round-bottom flask, dissolve 2-morpholinoethanamine (1.0 eq.) in 95% ethanol.

  • To this solution, add carbon disulfide (1.1 eq.) dropwise at room temperature. A vigorous reaction may occur, and cooling may be necessary.

  • After the initial reaction subsides, heat the mixture to reflux for 1-2 hours.

  • Add concentrated hydrochloric acid (a few drops to catalyze) and continue to reflux for an additional 8-10 hours. Hydrogen sulfide gas will be evolved, so the reaction must be conducted in a well-ventilated fume hood.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath.

  • The product may precipitate. If so, collect the solid by suction filtration and wash with cold acetone.

  • If the product does not precipitate, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Synthesis from 2-Morpholinoethyl Isothiocyanate and Ammonia

This protocol is based on the general reaction of isothiocyanates with amines.[1][6]

Reaction Pathway

ReactionPathway2 isothiocyanate 2-Morpholinoethyl Isothiocyanate product This compound isothiocyanate->product ammonia NH3 (Ammonia) ammonia->product

Caption: Reaction pathway for synthesis from an isothiocyanate and ammonia.

Procedure:

  • Dissolve 2-morpholinoethyl isothiocyanate (1.0 eq.) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., ammonia in methanol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is typically rapid.

  • Monitor the progress by TLC until the isothiocyanate is consumed.

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel.

References

Technical Support Center: Overcoming Solubility Issues of 1-(2-Morpholinoethyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 1-(2-Morpholinoethyl)-2-thiourea in various buffers.

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of this compound?

This compound is a solid with a melting point of 105-108°C.[1] Its predicted pKa is 14.62, suggesting it is a very weak acid.[1] The presence of the morpholino group is generally expected to improve aqueous solubility compared to more hydrophobic compounds.

Q2: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS, Tris-HCl). What is the likely cause?

Thiourea derivatives can exhibit limited solubility in aqueous solutions. The issue likely stems from the compound's intrinsic physicochemical properties. Factors such as buffer pH, ionic strength, and temperature can significantly impact solubility. If the concentration you are trying to achieve exceeds the compound's solubility limit in the chosen buffer system, you will observe undissolved material.

Q3: Is there any available data on the aqueous solubility of this compound?

Q4: How can I prepare a stock solution of this compound for my experiments?

For compounds with low aqueous solubility, it is standard practice to first prepare a high-concentration stock solution in an organic solvent and then dilute this stock into the aqueous assay buffer. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.

Q5: What is the maximum concentration of DMSO I can use in my cell-based assay?

The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced toxicity or off-target effects. Typically, a final DMSO concentration of less than 0.5% (v/v) is recommended for most cell-based assays. It is crucial to determine the tolerance of your specific cell line to DMSO.

Troubleshooting Guide

If you are experiencing solubility issues with this compound, follow this troubleshooting workflow:

G cluster_buffer Buffer Optimization start Start: Solubility Issue Observed check_stock Is the stock solution clear? start->check_stock precip_in_buffer Precipitation upon dilution in buffer? check_stock->precip_in_buffer Yes optimize_stock Optimize Stock Solution: - Use fresh, anhydrous DMSO - Gently warm and vortex - Sonicate check_stock->optimize_stock No optimize_buffer Optimize Buffer Conditions precip_in_buffer->optimize_buffer Yes end Proceed with Experiment precip_in_buffer->end No optimize_stock->check_stock adjust_ph Adjust pH optimize_buffer->adjust_ph solubility_enhancers Consider Solubility Enhancers determine_solubility Determine Experimental Solubility solubility_enhancers->determine_solubility determine_solubility->end co_solvent Add a co-solvent (e.g., ethanol, PEG) adjust_ph->co_solvent temp Adjust Temperature co_solvent->temp temp->solubility_enhancers G start Start add_excess Add excess compound to buffer start->add_excess equilibrate Equilibrate (e.g., 24-48h with shaking) add_excess->equilibrate separate Separate solid from liquid (centrifugation/filtration) equilibrate->separate quantify Quantify concentration in supernatant (e.g., HPLC-UV) separate->quantify end Determine Solubility quantify->end

References

Technical Support Center: Stability of 1-(2-Morpholinoethyl)-2-thiourea in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(2-Morpholinoethyl)-2-thiourea in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The most common degradation pathways for thiourea derivatives like this compound in solution are oxidation and hydrolysis.[1] Oxidation can lead to the formation of the corresponding urea, disulfide, or various sulfur oxides. Hydrolysis, particularly under basic conditions, can result in the formation of ureas and the release of sulfide. The specific degradation products will depend on the precise reaction conditions.[1]

Q2: Which factors have the most significant impact on the stability of this compound solutions?

A2: Several factors can significantly influence the stability of this compound solutions:

  • pH: Stability is highly dependent on the pH of the solution. Increased degradation is often observed in both acidic and alkaline conditions.[1]

  • Temperature: Elevated temperatures generally accelerate the rate of degradation.[1]

  • Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide or dissolved oxygen, can cause rapid degradation.[1]

  • Light: Exposure to light, especially UV light, may induce photolytic degradation. It is recommended to protect solutions from light.[1]

Q3: Why is a forced degradation study necessary for this compound?

A3: A forced degradation or stress testing study is crucial for several reasons.[2] It involves intentionally subjecting the compound to harsh conditions to accelerate its degradation.[1][2] This helps in:

  • Identifying potential degradation products.

  • Elucidating the degradation pathways.

  • Developing and validating a stability-indicating analytical method capable of separating the active pharmaceutical ingredient (API) from its degradation products.[1][2]

Troubleshooting Guides

Issue Possible Causes Recommended Actions
Rapid loss of potency in solution 1. Presence of oxidizing agents. 2. Exposure to light. 3. Inappropriate pH of the solution. 4. Elevated storage temperature.1. De-gas solvents and consider using antioxidants. 2. Store solutions in amber vials or protect from light. 3. Buffer the solution to a pH where the compound is most stable (typically near neutral, but requires experimental verification). 4. Store solutions at recommended temperatures (e.g., refrigerated or frozen).
Appearance of unknown peaks in chromatogram 1. Degradation of the compound. 2. Contamination of the sample or mobile phase.1. Perform a forced degradation study to identify potential degradation products. 2. Ensure proper handling and use of high-purity solvents and reagents.
Inconsistent stability results between batches 1. Variability in the purity of the starting material. 2. Inconsistent preparation of solutions. 3. Slight variations in experimental conditions (e.g., temperature, pH).1. Use well-characterized batches of this compound. 2. Follow a standardized and detailed protocol for solution preparation. 3. Ensure tight control over all experimental parameters.
No or minimal degradation observed during forced degradation studies 1. The stress conditions are too mild. 2. The compound is highly stable under the tested conditions. 3. The analytical method is not sensitive enough to detect degradation products.1. Increase the severity of the stress conditions (e.g., higher temperature, longer exposure, more concentrated acid/base/oxidizing agent).[1] 2. This is a positive result, but ensure a variety of stressors have been applied. 3. Develop a more sensitive and specific stability-indicating method.

Data Presentation: Summary of Forced Degradation Studies

The following table summarizes the typical results from a forced degradation study on this compound.

Stress Condition Conditions % Degradation (Hypothetical) Major Degradation Products (Predicted)
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours[1]15%1-(2-Morpholinoethyl)urea, Morpholine
Base Hydrolysis 0.1 M NaOH at 60°C for 8 hours[1]25%1-(2-Morpholinoethyl)urea, Sulfide
Oxidative Degradation 3% H₂O₂ at room temperature for 12 hours[1]40%1-(2-Morpholinoethyl)urea, Disulfides
Thermal Degradation Solid state at 80°C for 48 hours[1]5%Minor unspecified products
Photolytic Degradation Solution exposed to UV light10%Photodegradation products

Experimental Protocols

Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.[1]

    • Cool to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.[1]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Heat the solution at 60°C for 8 hours.[1]

    • Cool to room temperature and neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.[1]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 12 hours, protected from light.[1]

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.[1]

  • Thermal Degradation:

    • Place a known amount of the solid compound in a vial and heat in an oven at 80°C for 48 hours.[1]

    • After exposure, dissolve the solid in the solvent and dilute to a final concentration of 100 µg/mL for analysis.

  • Control Samples: Prepare control samples (unstressed) by diluting the stock solution to the final concentration. Also, prepare blank samples of the stress reagents.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).[1]

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm).[1]

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidative (3% H2O2, RT) Stock->Oxidation Thermal Thermal (Solid, 80°C) Stock->Thermal Neutralize Neutralization & Dilution Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Dissolve & Dilute HPLC HPLC Analysis Neutralize->HPLC Data Data Evaluation HPLC->Data

Caption: Workflow for the forced degradation study of this compound.

degradation_pathways cluster_products Degradation Products parent This compound urea 1-(2-Morpholinoethyl)urea parent->urea Oxidation / Hydrolysis disulfide Disulfide Derivative parent->disulfide Mild Oxidation sulfide Sulfide parent->sulfide Strong Hydrolysis

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Thiourea Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low bioactivity of synthesized thiourea compounds.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when a newly synthesized thiourea compound shows low or no bioactivity?

A1: When a synthesized thiourea compound exhibits unexpectedly low bioactivity, a systematic troubleshooting approach is crucial. The primary areas to investigate are:

  • Compound Identity and Purity: Confirm the chemical structure and assess the purity of your compound.

  • Compound Stability and Storage: Ensure the compound has not degraded during storage or handling.

  • Assay-Related Issues: Scrutinize the experimental design of the biological assay, including compound solubility and potential interactions with assay components.

Q2: How can I confirm the identity and purity of my synthesized thiourea compound?

A2: The identity and purity of your thiourea derivative should be rigorously confirmed using a combination of analytical techniques. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for elucidating the chemical structure and identifying the presence of impurities.[1][2]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound.[1][3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can verify the presence of key functional groups, such as the C=S bond characteristic of thioureas.[1]

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N, S) in your compound, which should match the theoretical values for the desired molecule.

  • Melting Point Analysis: A sharp melting point range is often indicative of a pure compound.

Q3: My compound's structure and purity are confirmed, but the bioactivity is still low. What should I investigate next?

A3: If you are confident about the compound's identity and purity, the next step is to evaluate its behavior in the biological assay. Key factors to consider are:

  • Solubility: Poor solubility in the assay medium can significantly reduce the effective concentration of the compound available to interact with the biological target.[4]

  • Stability in Assay Medium: The compound may degrade in the aqueous buffer, at the incubation temperature, or over the duration of the experiment.[4]

  • Assay Controls: Verify that both positive and negative controls in your assay are behaving as expected. Failure of the positive control could indicate a problem with the assay system itself.[4]

Q4: What are the best practices for storing thiourea compounds to maintain their stability?

A4: To minimize degradation, thiourea compounds should be stored under optimal conditions.[5] Best practices include:

  • Temperature: Store at a controlled, cool room temperature, ideally below 30°C.[5]

  • Humidity: Keep in a low-humidity environment. For compounds that are sensitive to moisture, storage in a desiccator is recommended.[5]

  • Light: Protect from light by using amber-colored vials or storing them in the dark.[5]

  • Atmosphere: Store in tightly sealed containers to minimize exposure to air. For particularly sensitive compounds, storage under an inert atmosphere like nitrogen or argon is advisable.[5]

Troubleshooting Guides

This section provides a more in-depth, question-and-answer-based approach to resolving specific issues you may encounter.

Guide 1: Issues Related to Compound Synthesis and Purity

Q: My thiourea synthesis resulted in a low yield. What are the common causes and how can I optimize the reaction?

A: Low yields in thiourea synthesis can often be attributed to several factors.[6] Key areas for optimization include:

  • Reactivity of Starting Materials: The nucleophilicity of the amine and the electrophilicity of the isothiocyanate significantly impact the reaction rate. Electron-withdrawing groups on the amine or electron-donating groups on the isothiocyanate can slow down the reaction.[7]

  • Reaction Temperature: Increasing the reaction temperature can often drive the reaction forward, especially with less reactive starting materials. However, excessively high temperatures may lead to side reactions or product decomposition.[6]

  • Solvent Choice: The solvent can influence reaction rates. Polar aprotic solvents like THF and DCM are commonly used.[6][7]

  • Catalyst: In some cases, a catalyst may be necessary to facilitate the reaction.[6]

Q: I'm struggling to purify my thiourea compound. What are the most effective purification methods?

A: The choice of purification method depends on the nature of your compound and the impurities present.

  • Recrystallization: This is a common and effective method for purifying solid thiourea derivatives. The key is to find a suitable solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[8]

  • Column Chromatography: For non-crystalline or oily products, or when impurities have similar solubility profiles, column chromatography is the preferred method.[6][7]

  • Acid-Base Extraction: If your compound and impurities have different acidic or basic properties, an acid-base extraction can be an effective purification step.[6]

Guide 2: Addressing Compound Stability and Solubility in Bioassays

Q: How can I determine if my thiourea compound is soluble in the assay medium?

A: It is critical to ensure your compound is fully dissolved at the concentrations used in your bioassay.

  • Visual Inspection: Prepare a stock solution in a suitable solvent like DMSO and then dilute it to the highest concentration to be tested in the assay buffer. Visually check for any signs of precipitation.[4]

  • Light Scattering: For detecting sub-visible precipitation, a plate reader can be used to measure light scattering at a wavelength where the compound does not absorb (e.g., 600 nm).[4]

Q: My compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. How can I resolve this?

A: This is a common issue with hydrophobic compounds. Here are some strategies:

  • Lower the Final DMSO Concentration: While DMSO is a common solvent for stock solutions, its final concentration in the assay should typically be kept below 0.5% to avoid solvent-induced toxicity and solubility issues.[4]

  • Use of Surfactants or Co-solvents: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween-80) or a co-solvent to the assay buffer can improve the solubility of the compound.

  • Prepare a More Dilute Stock Solution: If possible, preparing a more dilute stock solution in DMSO can sometimes help prevent precipitation upon dilution into the aqueous buffer.

Guide 3: Troubleshooting the Biological Assay

Q: My positive control is working, but my thiourea compound is inactive. What aspects of the assay should I check?

A: Even with a valid positive control, certain assay parameters can lead to apparent inactivity of the test compound.

  • Compound-Assay Interference: The thiourea compound may interfere with the assay technology itself. For example, it might absorb light at the same wavelength as the detection signal or have intrinsic fluorescent properties.

  • Cell Line Health: Ensure the cell line used is healthy and at a low passage number. Mycoplasma contamination can alter cellular responses.[4]

  • Incubation Time and Concentration Range: The chosen incubation time may be too short for the compound to exert its effect, or the concentration range tested may be too low.

Data Presentation: Quantitative Data Summary

Table 1: Effect of Reaction Conditions on Thiourea Synthesis Yield

RouteReactantsTemperature (°C)Time (h)Yield (%)Reference
Urea + Lawesson's ReagentUrea, Lawesson's Reagent753.562.37[9]
Amine + CS₂ + BaseAliphatic Amine, CS₂, Sulfur800.589[10]
Amine + IsothiocyanatePrimary/Secondary Amine, IsothiocyanateRoom Temp1-2High[6][7]

Table 2: IC₅₀ Values of Selected Bioactive Thiourea Derivatives

Compound ClassTarget/Cell LineIC₅₀ (µM)Reference
N-Acyl ThioureaHuman Ovarian Cancer Cell Lines1.26 - 2.96[11]
Phosphonate ThioureaPancreatic, Prostate, Breast Cancer Cell Lines3 - 14[11]
Bis-ThioureaHuman Leukemia Cell Linesas low as 1.50[11]
Thiazole-containing ThioureaS. aureus DNA Gyrase1.25 - 2.82[12]

Experimental Protocols

Protocol 1: General Synthesis of N,N'-Disubstituted Thioureas from Amines and Isothiocyanates [6]

  • Materials: Primary or secondary amine, isothiocyanate, dichloromethane (DCM).

  • Procedure: a. Dissolve the amine (1 equivalent) in DCM in a round-bottom flask. b. Add the isothiocyanate (1 equivalent) to the solution. c. Stir the reaction mixture at room temperature. d. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, remove the solvent under reduced pressure using a rotary evaporator. f. If necessary, purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Single-Solvent Recrystallization [8]

  • Solvent Selection: Determine a suitable solvent that dissolves the crude thiourea derivative sparingly at room temperature but completely at an elevated temperature.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture gently until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent and dry them thoroughly.

Protocol 3: MTT Cell Viability Assay [4]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiourea compound (typically from a DMSO stock, ensuring the final DMSO concentration is <0.5%). Include vehicle control (DMSO) and positive control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization buffer (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualizations

Troubleshooting_Workflow start Low Bioactivity Observed check_purity Step 1: Verify Compound Identity & Purity start->check_purity purity_ok Purity & Structure Confirmed? check_purity->purity_ok resynthesize Resynthesize and/or Re-purify Compound purity_ok->resynthesize No check_assay Step 2: Evaluate Assay Conditions purity_ok->check_assay Yes resynthesize->check_purity solubility_ok Soluble & Stable in Assay? check_assay->solubility_ok optimize_solubility Optimize Formulation (e.g., co-solvents, surfactants) solubility_ok->optimize_solubility No check_bio_system Step 3: Investigate Biological System solubility_ok->check_bio_system Yes optimize_solubility->check_assay controls_ok Controls Performing Correctly? check_bio_system->controls_ok troubleshoot_assay Troubleshoot Assay System (e.g., reagents, cell line) controls_ok->troubleshoot_assay No conclusion Identify Root Cause of Low Bioactivity controls_ok->conclusion Yes troubleshoot_assay->check_bio_system Synthesis_Purification_Flow start Start: Thiourea Synthesis reaction Reaction of Amine with Isothiocyanate start->reaction monitor Monitor by TLC reaction->monitor workup Reaction Workup (Solvent Removal) monitor->workup crude Crude Product workup->crude is_solid Is Product Solid? crude->is_solid recrystallize Purify by Recrystallization is_solid->recrystallize Yes column Purify by Column Chromatography is_solid->column No (Oil) is_pure_solid Pure Solid? recrystallize->is_pure_solid is_pure_solid->column No pure_product Pure Compound for Bioassay is_pure_solid->pure_product Yes column->pure_product Compound_Stability_Factors cluster_factors Factors Influencing Stability Thiourea Thiourea Compound Stability Degradation Degradation (Loss of Bioactivity) Thiourea->Degradation leads to Temperature Temperature Temperature->Degradation Humidity Humidity / Moisture Humidity->Degradation Light Light Exposure Light->Degradation pH pH of Solution pH->Degradation Oxidation Oxidation (Air) Oxidation->Degradation

References

Technical Support Center: Optimizing N-Substituted Thiourea Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-substituted thioureas.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing N-substituted thioureas?

Q2: I'm experiencing a low yield in my thiourea synthesis. What are the common causes and how can I address them?

Low yields in N-substituted thiourea synthesis can arise from several factors, including the stability of the isothiocyanate, steric hindrance, and the nucleophilicity of the amine.[1] Below is a summary of potential causes and recommended solutions.

Q3: What are some common side reactions to be aware of during the synthesis?

A prevalent side reaction, particularly when generating the isothiocyanate in situ from a primary amine and carbon disulfide, is the formation of a symmetrical N,N'-disubstituted thiourea.[3] This occurs if the newly formed isothiocyanate reacts with the initial amine starting material.[1] Additionally, the dithiocarbamate intermediate in this method can decompose, especially at higher temperatures.[3]

Q4: How can I purify my final N-substituted thiourea product?

The primary methods for purifying N-substituted thioureas are recrystallization and column chromatography.[3] If the product precipitates from the reaction mixture, it can often be collected by filtration and washed with a cold solvent.[3] If the product is an oil or impure solid, column chromatography using silica gel with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) is a common approach.[2] Trituration, which involves vigorously stirring a viscous oil with a poor solvent, can sometimes induce crystallization.[2]

Troubleshooting Guides

Low Product Yield

A low or non-existent product yield is one of the most frequent challenges. The following workflow and table can help diagnose and resolve the issue.

LowYieldTroubleshooting start Low or No Product Yield check_reagents Verify Reagent Quality (Amine & Isothiocyanate) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_workup Analyze Workup & Purification start->check_workup reagent_sol Use fresh/purified reagents. Store isothiocyanates properly. check_reagents->reagent_sol conditions_sol Increase temperature or time. Consider microwave irradiation. Use a catalyst if necessary. check_conditions->conditions_sol workup_sol Optimize extraction and recrystallization solvents. Consider column chromatography. check_workup->workup_sol end Improved Yield reagent_sol->end conditions_sol->end workup_sol->end SynthesisWorkflow start Start dissolve_amine Dissolve amine (1.0 eq.) in a suitable aprotic solvent (e.g., THF, DCM) under an inert atmosphere. start->dissolve_amine add_isothiocyanate Add isothiocyanate (1.0-1.1 eq.) to the solution at room temperature. (Dropwise if exothermic). dissolve_amine->add_isothiocyanate stir_monitor Stir the reaction mixture at room temperature and monitor progress by TLC. add_isothiocyanate->stir_monitor heat Gently heat if the reaction is slow. stir_monitor->heat workup Concentrate the reaction mixture under reduced pressure. stir_monitor->workup reaction complete heat->stir_monitor continue monitoring purify Purify the crude product by recrystallization or column chromatography. workup->purify end End purify->end

References

Technical Support Center: Purification of Polar Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the purification challenges associated with polar thiourea derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar thiourea derivatives?

A1: The main difficulties arise from their high polarity. This can lead to problems such as poor retention and peak tailing in reverse-phase chromatography, as well as challenges in crystallization due to high solubility in polar solvents.[1] The presence of multiple hydrogen bond donors and acceptors in these molecules contributes to strong interactions with polar stationary phases and solvents.[1]

Q2: How do I select an appropriate purification method for my polar thiourea derivative?

A2: The choice of method depends on the specific properties of your compound and the impurities present.

  • Recrystallization is often the most effective method for purifying solid thioureas, provided a suitable solvent can be found.[2]

  • Column Chromatography is a versatile technique for separating compounds with similar polarities.[3] For highly polar compounds that do not move on a standard silica gel column, specialized techniques may be necessary.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method for highly polar compounds as it promotes the retention of polar analytes.[1][5][6]

Q3: My polar thiourea derivative won't crystallize from solution. What should I do?

A3: This is a common issue known as supersaturation. You can induce crystallization by:

  • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[2][7]

  • Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.[2][7]

  • Cooling: If at room temperature crystallization does not occur, further cooling in an ice bath may be necessary.[2]

Q4: My compound has "oiled out" during recrystallization instead of forming crystals. How can I fix this?

A4: "Oiling out" happens when the compound melts and forms a liquid layer instead of crystallizing. This often occurs if the compound's melting point is lower than the solvent's boiling point or if the solution is cooled too quickly.[2][8] To resolve this, you can:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool down much more slowly.[2]

  • Consider using a solvent with a lower boiling point.[2]

Q5: My polar thiourea derivative is stuck at the baseline of my silica gel TLC plate, even with highly polar solvents. What are my options for column chromatography?

A5: When a compound is too polar for standard normal-phase chromatography, you can try the following:

  • Use a more aggressive solvent system: A common strategy for very polar basic compounds is to add a small amount of ammonium hydroxide to your mobile phase. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and 1-10% of this solution can be used in dichloromethane.[4][9]

  • Switch to a different stationary phase:

    • Reverse-Phase Silica (e.g., C18): This is a very effective solution for highly polar compounds, where a nonpolar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile).[9]

    • Alumina: Available in acidic, basic, and neutral forms, alumina can sometimes provide better separation depending on your compound's properties.[9]

    • Hydrophilic Interaction Chromatography (HILIC): HILIC columns are specifically designed to retain and separate very polar compounds using a polar stationary phase and an acetonitrile-rich mobile phase.[6][9]

Troubleshooting Guides

Recrystallization
Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Yield - Too much solvent was used.- The compound is highly soluble in the cold solvent.- Premature crystallization occurred during hot filtration.- Evaporate some of the solvent to concentrate the solution and try to crystallize again.[2][10]- Choose a different solvent in which the compound has lower solubility at cold temperatures.[2]- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel.[2]
Formation of an Oil Instead of Crystals - The melting point of the solute is below the boiling point of the solvent.- The solution was cooled too rapidly.- High concentration of impurities.- Reheat the solution, add more solvent, and cool slowly.[2][10]- Select a solvent with a lower boiling point.[2]- If impurities are suspected, consider a preliminary purification step like column chromatography.
Colored Impurities in Crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[2]
Column Chromatography (Normal Phase)
Problem Potential Cause(s) Recommended Solution(s)
Compound Won't Elute (Stuck on Column) - Compound is too polar for the chosen mobile phase.- Gradually increase the polarity of the mobile phase.- For very polar compounds, consider adding a modifier like ammonium hydroxide to the eluent.[4][9]- Switch to a more suitable technique like reverse-phase chromatography or HILIC.[4][9]
Poor Separation of Compound and Impurities - Inappropriate solvent system.- Re-optimize the solvent system using TLC to achieve a larger difference in Rf values between your compound and the impurities.
Peak Tailing - Secondary interactions between the polar analyte and active silanol groups on the silica surface.- Add a modifier to the mobile phase to suppress these interactions. For basic compounds, a small amount of triethylamine (TEA) can be added. For acidic compounds, acetic acid can be beneficial.[9]
Compound Decomposes on the Column - The compound is unstable on silica gel.- Test for stability on a TLC plate by running a 2D TLC.[4]- If unstable, consider using a less acidic stationary phase like deactivated silica, alumina, or florisil.[4]

Data Presentation

Solubility of Thiourea in Various Solvents

The following table summarizes the solubility of unsubstituted thiourea in different solvents at various temperatures. This data can be a useful starting point for solvent screening for your specific polar thiourea derivative. Note that the solubility of substituted derivatives will vary based on the nature of the substituents.[2]

SolventTemperature (°C)Solubility ( g/100g solvent)
Water2514.2
Water5034.5
Water7570.8
Methanol206.3
Methanol4012.1
Ethanol202.5
Reported Yields for Synthesized Thiourea Derivatives

This table provides examples of reported yields for various thiourea derivatives after purification. These can serve as a benchmark for your own experiments.

Thiourea Derivative Type Purification Method Yield (%) Reference
N,N'-Disubstituted ThioureasFiltration and Washing82-95%[11]
N-acyl Thiourea DerivativesRecrystallization from Methanol85%[12]
Bis-Thiourea DerivativesRecrystallization from Ethanol73-89%[13]
Phosphine-functionalized ThioureasNot specified80-85%[14]
Continuous-Flow Synthesized ThioureasFiltration40-96%[13]

Experimental Protocols

Protocol 1: General Recrystallization of a Polar Thiourea Derivative

Objective: To purify a solid polar thiourea derivative by crystallization from a single solvent.

Materials:

  • Crude polar thiourea derivative

  • Recrystallization solvent (e.g., ethanol, methanol, water, or a mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent that dissolves the compound when hot but sparingly when cold.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling until the solid is completely dissolved.[2] If necessary, add small portions of hot solvent until a clear solution is obtained.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[2]

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution and apparatus hot to prevent premature crystallization.[2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[2]

  • Drying: Dry the crystals thoroughly, either by air drying or in a desiccator.[2]

Protocol 2: Flash Column Chromatography of a Polar Thiourea Derivative

Objective: To purify a polar thiourea derivative that is difficult to separate by other means.

Materials:

  • Crude polar thiourea derivative

  • Silica gel (or alternative stationary phase)

  • Chromatography column

  • Eluent (solvent system optimized by TLC)

  • Collection tubes

Procedure:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that gives your target compound an Rf value of approximately 0.2-0.4 and provides good separation from impurities. For very polar compounds, a mixture like dichloromethane/methanol with a small percentage of ammonium hydroxide may be required.[4][9]

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimum amount of the eluent (or a slightly more polar solvent if necessary) and carefully pipette it onto the top of the silica bed.[15]

    • Dry Loading: If the sample is not soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[9][15]

  • Elution: Carefully add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to begin elution. Collect fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

Objective: To purify a highly polar thiourea derivative that is not retained on reverse-phase columns.

Materials:

  • HILIC column (e.g., silica, diol, or amine-based)

  • HPLC system

  • Mobile Phase A: Water with a buffer (e.g., 20 mM ammonium acetate or formic acid)

  • Mobile Phase B: Acetonitrile

Procedure:

  • Column Equilibration: Equilibrate the HILIC column with the initial mobile phase conditions (typically a high percentage of acetonitrile) for a sufficient time to ensure reproducible results.[16]

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a solvent with a similar or weaker elution strength to avoid peak distortion.[17]

  • Gradient Elution: Start with a high concentration of organic solvent (e.g., 90% acetonitrile) and run a linear gradient to a higher concentration of the aqueous phase (e.g., 40% acetonitrile) over approximately 20 minutes.[16]

  • Detection and Fraction Collection: Use a suitable detector (e.g., UV-Vis or MS) to monitor the elution and collect the fractions corresponding to the target compound.

  • Solvent Removal: Remove the solvent from the collected fractions, often by lyophilization or rotary evaporation, to isolate the purified polar thiourea derivative.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Strategy start Crude Polar Thiourea Derivative is_solid Is the compound solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Column Chromatography is_solid->column_chrom No success_recrystallization Pure Solid Product recrystallization->success_recrystallization Successful recrystallization->column_chrom Unsuccessful is_very_polar Compound too polar for normal phase? column_chrom->is_very_polar normal_phase Normal Phase Chromatography (with polar modifiers if needed) is_very_polar->normal_phase No hilic HILIC or Reverse Phase is_very_polar->hilic Yes pure_fractions Combine Pure Fractions normal_phase->pure_fractions hilic->pure_fractions solvent_removal Solvent Removal pure_fractions->solvent_removal final_product Purified Polar Thiourea Derivative solvent_removal->final_product

Caption: General purification workflow for polar thiourea derivatives.

troubleshooting_recrystallization cluster_success Success cluster_troubleshooting Troubleshooting start Recrystallization Attempted check_crystals Crystals Formed? start->check_crystals success Isolate and Dry Crystals check_crystals->success Yes oiled_out Compound Oiled Out? check_crystals->oiled_out No supersaturated Supersaturated Solution? oiled_out->supersaturated No reheat_add_solvent Reheat, add more solvent, cool slowly oiled_out->reheat_add_solvent Yes induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Cool further supersaturated->induce_crystallization Yes reduce_volume Reduce solvent volume and re-cool supersaturated->reduce_volume No (Too much solvent) reheat_add_solvent->check_crystals change_solvent Use solvent with lower BP reheat_add_solvent->change_solvent If oiling persists change_solvent->start induce_crystallization->check_crystals reduce_volume->start

Caption: Decision tree for troubleshooting recrystallization issues.

References

Preventing degradation of 1-(2-Morpholinoethyl)-2-thiourea during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 1-(2-Morpholinoethyl)-2-thiourea to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment.[1] Key storage parameters are summarized in the table below.

Q2: What are the visible signs of degradation of this compound?

A2: Degradation of the compound can be indicated by several observable changes. These include a noticeable discoloration (yellowing) of the solid, the emission of an ammonia or sulfur-like odor, and a change in the physical state of the compound, such as becoming clumpy or sticky due to moisture absorption.[1] Inconsistent experimental results are also a strong indicator of product degradation.[1]

Q3: What are the primary causes of degradation for this compound?

A3: The degradation of this compound is primarily caused by exposure to environmental factors such as light (photodegradation), air (oxidation), moisture (hydrolysis), and elevated temperatures (thermal decomposition).[1] The thiourea moiety is susceptible to oxidation, and the morpholino group can be affected by acidic or basic conditions.

Q4: Can this compound be stored in solution?

A4: For best results, it is recommended to prepare solutions of this compound fresh before each use. If short-term storage in solution is necessary, it is advisable to use a suitable buffer, protect it from light, and store it at a reduced temperature (e.g., 2-8°C). The addition of antioxidants or chelating agents like EDTA may also help to inhibit degradation in solution.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Discoloration (yellowing) of the solid compound Oxidation or photodegradation.[1]Store the compound in a tightly sealed, amber glass container in a cool, dark, and dry place. Consider purging the container with an inert gas like nitrogen before sealing.[1]
Ammonia or sulfur-like odor Thermal decomposition or hydrolysis.[1]Verify that the storage temperature is within the recommended range. Ensure the container is properly sealed to prevent moisture ingress.[1]
The compound has become clumpy or sticky Absorption of moisture (hygroscopicity).[1]Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is sealed tightly immediately after use.[1]
Inconsistent or unexpected experimental results Degradation of the compound leading to lower purity.[1]Use a fresh batch of the compound. Before use, verify the purity of the stored compound using an appropriate analytical method such as HPLC or by checking its melting point.[1]
Precipitate formation in a solution Degradation leading to insoluble products or exceeding solubility limits.[1]Prepare fresh solutions before use. If storing solutions, filter them before use and consider storing them at a lower temperature.[1]

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of this compound.

Property Value Reference
Molecular Formula C7H15N3OS[2]
Molecular Weight 189.28 g/mol
Melting Point 105-108°C[1]
Boiling Point (Predicted) 321.9 ± 52.0 °C[1]
Density (Predicted) 1.182 ± 0.06 g/cm³[1]
pKa (Predicted) 14.62 ± 0.70[1]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound. Method optimization may be required.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid).

  • Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

  • Sample Solution Preparation: Prepare a solution of the this compound sample to be tested at a similar concentration to the standard solutions.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a suitable wavelength (to be determined by UV scan, likely around 230-250 nm for the thiourea chromophore).

    • Column Temperature: 25°C.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram. Quantify the amount of impurities by comparing their peak areas to the calibration curve.

Protocol 2: Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 6, 24 hours).

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for a specified period.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature for a specified period.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period.

  • Photodegradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light for a specified period.

  • Analysis: Analyze the stressed samples using the developed HPLC method to observe the formation of degradation products and the decrease in the main peak area.

Visualizations

degradation_pathway cluster_storage Storage Conditions cluster_compound This compound cluster_observation Observable Signs cluster_result Experimental Outcome Optimal Cool, Dry, Dark, Inert Atmosphere Stable_Compound Stable Compound Optimal->Stable_Compound Prevents Suboptimal Heat, Moisture, Light, Air Degraded_Compound Degraded Compound (Impurities) Suboptimal->Degraded_Compound Causes Signs Discoloration, Odor, Clumping Degraded_Compound->Signs Leads to Outcome Inconsistent Results Degraded_Compound->Outcome Leads to

Caption: Logical relationship between storage conditions and compound stability.

experimental_workflow Start Start: Receive/Synthesize Compound Storage Store under Recommended Conditions Start->Storage Purity_Check Check Purity? (e.g., HPLC) Storage->Purity_Check Use_In_Experiment Use in Experiment Purity_Check->Use_In_Experiment Purity OK Troubleshoot Troubleshoot: Consult Guide Purity_Check->Troubleshoot Purity Not OK End End: Successful Experiment Use_In_Experiment->End Troubleshoot->Storage

Caption: Recommended workflow for handling and using the compound.

References

Technical Support Center: Interpreting Complex NMR Spectra of Morpholinoethyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of morpholinoethyl compounds.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shifts for the morpholinoethyl group?

A1: The chemical shifts for the morpholinoethyl moiety can vary depending on the solvent and the overall structure of the molecule. However, typical ranges are provided in the table below. The protons of the morpholine ring often appear as complex multiplets due to the chair conformation and restricted bond rotation.[1][2] Specifically, the protons on the carbons adjacent to the oxygen are typically found further downfield than those adjacent to the nitrogen.[3]

Q2: Why do the methylene protons on the morpholine ring appear as complex multiplets instead of simple triplets?

A2: The morpholine ring exists in a chair conformation, leading to chemically non-equivalent axial and equatorial protons.[1][2] This non-equivalence, along with vicinal coupling to adjacent protons, results in complex splitting patterns that are often not simple first-order multiplets. The spectrum can be further complicated by the rate of ring inversion. In many cases, the signals for the protons on the carbons next to the oxygen and nitrogen appear as two distinct multiplets.[2]

Q3: How can I simplify the complex multiplets of the morpholine ring protons?

A3: Several strategies can be employed to simplify or interpret these complex signals:

  • Higher Field Spectrometers: Using a spectrometer with a higher magnetic field strength can increase the chemical shift dispersion, potentially resolving the overlapping multiplets.

  • Solvent Effects: Acquiring spectra in different deuterated solvents (e.g., benzene-d₆, DMSO-d₆) can alter the chemical shifts of the protons and may help to resolve overlapping signals.[4][5][6][7]

  • 2D NMR Techniques: Two-dimensional NMR experiments, such as COSY and HSQC, are invaluable for deciphering these complex regions.[8][9] A COSY spectrum will show correlations between coupled protons, helping to identify adjacent methylene groups. An HSQC spectrum correlates protons to their directly attached carbons.[8][10]

Q4: What is the best way to assign the signals of the ethyl bridge in a morpholinoethyl compound?

A4: The most reliable method for assigning the ethyl bridge signals is through a combination of 1D and 2D NMR techniques:

  • ¹H NMR: The two methylene groups of the ethyl bridge will appear as triplets if they are freely rotating and coupled to each other.

  • COSY: A COSY experiment will show a cross-peak between the two methylene groups of the ethyl bridge, confirming their connectivity.[8][11]

  • HSQC: This experiment will correlate the protons of each methylene group to their respective carbon signals.[3][8]

  • HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) spectrum can show correlations from the ethyl bridge protons to the adjacent carbon of the morpholine ring and to the atom on the other side of the ethyl group, confirming the overall connectivity.[8][12]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Broad or Unresolved Peaks 1. Poor shimming of the magnetic field.[13] 2. Sample is too concentrated, leading to aggregation.[5] 3. Presence of paramagnetic impurities.[14] 4. Intermediate rate of conformational exchange (e.g., chair-chair interconversion of the morpholine ring).1. Re-shim the spectrometer.[13] 2. Dilute the sample. 3. Purify the sample to remove paramagnetic species. 4. Acquire the spectrum at a different temperature (higher or lower) to either increase or decrease the rate of exchange.[5]
Overlapping Signals 1. Insufficient magnetic field strength. 2. Similar chemical environments of different protons.1. Use a higher field NMR spectrometer. 2. Try a different deuterated solvent to induce differential chemical shifts.[5][7] 3. Utilize 2D NMR techniques (COSY, HSQC, HMBC) to resolve correlations.[8][10]
Unexpected Peaks in the Spectrum 1. Solvent impurities (e.g., residual non-deuterated solvent, water).[15] 2. Contaminants from the reaction or purification process (e.g., ethyl acetate, grease).[5] 3. Decomposition of the sample.1. Check a blank spectrum of the solvent. Use high-purity deuterated solvents. A D₂O shake can confirm the presence of exchangeable protons (e.g., NH, OH).[5] 2. Ensure proper drying of the sample under high vacuum. 3. Re-purify the sample and re-acquire the spectrum promptly.

Data Presentation

Table 1: Typical NMR Data for the Morpholinoethyl Group

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Typical ¹H Multiplicity Typical J-coupling (Hz)
Morpholine H (next to O) 3.6 - 3.9[16]66 - 68[3][17]Multiplet-
Morpholine H (next to N) 2.4 - 2.7[16]45 - 55[17]Multiplet-
Ethyl H (next to Morpholine N) 2.5 - 2.855 - 60Triplet6 - 8
Ethyl H (next to other group) Varies depending on substituentVaries depending on substituentTriplet6 - 8

Note: These are approximate values and can be influenced by the solvent and the nature of the rest of the molecule.[18][19]

Experimental Protocols

1. Standard ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse sequence: Standard single-pulse (zg).

    • Number of scans (ns): 8 to 16 for a moderately concentrated sample.

    • Relaxation delay (d1): 1-2 seconds.

    • Acquisition time (aq): 2-4 seconds.

    • Spectral width (sw): Typically -2 to 12 ppm.

  • Processing:

    • Fourier transform the FID.

    • Phase correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals.

2. 2D COSY (Correlation Spectroscopy) Acquisition

  • Sample Preparation: As for ¹H NMR, but a slightly more concentrated sample may be beneficial.

  • Spectrometer Setup: Lock and shim as for a ¹H experiment.

  • Acquisition Parameters:

    • Pulse sequence: Standard COSY (e.g., cosygpqf).

    • Number of scans (ns): 2 to 4 per increment.

    • Number of increments in F1 (td(F1)): 256 to 512.

    • Spectral width (sw) in both dimensions should cover all proton signals.

  • Processing:

    • Apply appropriate window functions (e.g., sine bell) in both dimensions.

    • Perform a 2D Fourier transform.

    • Symmetrize the spectrum if necessary.

3. 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition

  • Sample Preparation: A more concentrated sample (15-30 mg) is recommended.

  • Spectrometer Setup: Lock and shim as for a ¹H experiment. Ensure both ¹H and ¹³C channels are tuned.

  • Acquisition Parameters:

    • Pulse sequence: Standard HSQC (e.g., hsqcedetgpsisp2.2).

    • Number of scans (ns): 4 to 8 per increment.

    • Number of increments in F1 (td(F1)): 128 to 256.

    • Spectral width (sw) in F2 (¹H): -2 to 12 ppm.

    • Spectral width (sw) in F1 (¹³C): 0 to 160 ppm (or as needed).

    • Set the one-bond coupling constant (¹JCH) to approximately 145 Hz.[8]

  • Processing:

    • Apply appropriate window functions.

    • Perform a 2D Fourier transform.

4. 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition

  • Sample Preparation: A concentrated sample (20-40 mg) is ideal.

  • Spectrometer Setup: Lock and shim as for a ¹H experiment. Tune both ¹H and ¹³C channels.

  • Acquisition Parameters:

    • Pulse sequence: Standard HMBC (e.g., hmbcgplpndqf).

    • Number of scans (ns): 8 to 16 per increment.

    • Number of increments in F1 (td(F1)): 256 to 512.

    • Spectral width (sw) in F2 (¹H): -2 to 12 ppm.

    • Spectral width (sw) in F1 (¹³C): 0 to 200 ppm (or as needed).

    • Set the long-range coupling constant (ⁿJCH) to a value between 7-10 Hz.[12]

  • Processing:

    • Apply appropriate window functions.

    • Perform a 2D Fourier transform.

Visualizations

troubleshooting_workflow start Complex/Ambiguous NMR Spectrum broad_peaks Are peaks broad? start->broad_peaks overlapping_signals Are signals overlapping? broad_peaks->overlapping_signals No shim_concentrate Check Shimming & Concentration broad_peaks->shim_concentrate Yes unknown_peaks Are there unexpected peaks? overlapping_signals->unknown_peaks No higher_field Use Higher Field Spectrometer overlapping_signals->higher_field Yes check_impurities Check for Solvent/Reagent Impurities unknown_peaks->check_impurities Yes end_node Spectrum Interpreted unknown_peaks->end_node No temp_study Run Variable Temperature NMR shim_concentrate->temp_study temp_study->overlapping_signals change_solvent Change NMR Solvent higher_field->change_solvent run_2d_nmr Run 2D NMR (COSY, HSQC) change_solvent->run_2d_nmr run_2d_nmr->unknown_peaks d2o_shake Perform D2O Shake check_impurities->d2o_shake d2o_shake->end_node

Caption: Troubleshooting workflow for complex NMR spectra.

nmr_experiment_relationships cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR 1H NMR (Proton Environments & Integration) COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct H-C Correlation) H1_NMR->HSQC HMBC HMBC (Long-Range H-C Correlation) H1_NMR->HMBC C13_NMR 13C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC Structure Molecular Structure Elucidation COSY->Structure Identifies spin systems HSQC->Structure Assigns protonated carbons HMBC->Structure Connects molecular fragments

Caption: Relationships between key NMR experiments for structure elucidation.

References

Technical Support Center: Addressing Off-Target Effects of Thiourea Derivatives in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the off-target effects of thiourea derivatives in cellular assays.

Frequently Asked Questions (FAQs)

Q1: My thiourea derivative is active in my primary biochemical screen, but shows inconsistent or no activity in cell-based assays. What could be the reason?

A1: This is a common issue that can arise from several factors. One primary reason could be that your compound is a "promiscuous inhibitor," a compound that appears active in many assays through non-specific mechanisms rather than direct, selective binding to your target.[1][2] Many thiourea derivatives fall into a category of compounds known as Pan-Assay Interference Compounds (PAINS), which are notorious for generating false positive results in high-throughput screens.[3][4]

The apparent activity in a biochemical assay might be due to compound aggregation at high concentrations, which can sequester and inhibit the target enzyme.[5][6] This effect is often not reproducible in the more complex environment of a cell-based assay where compound concentrations might be lower or the compound's solubility and stability are different.[7] Additionally, issues with cell permeability, compound degradation, or efflux by cellular transporters can lead to a lack of activity in cellular models.

Q2: What are Pan-Assay Interference Compounds (PAINS) and are thiourea derivatives considered PAINS?

A2: Pan-Assay Interference Compounds (PAINS) are molecules that frequently appear as "hits" in high-throughput screening (HTS) campaigns but are actually false positives.[3] They interfere with assay readouts through various mechanisms unrelated to specific target engagement.[4] These mechanisms can include chemical reactivity, redox cycling, aggregation, and interference with assay technology (e.g., fluorescence).[4]

Certain structural motifs are commonly found in PAINS, and some thiourea-containing compounds have been identified as such.[8][9] The thiourea functional group itself can be reactive, particularly with thiols, which can lead to non-specific covalent modification of proteins in your assay, including the target protein or other assay components.[8] It is crucial to be aware of the potential for your thiourea derivative to act as a PAIN and to perform appropriate counter-screens to rule out these non-specific effects.

Q3: My thiourea derivative shows cytotoxicity against my cell line. How can I determine if this is an on-target or off-target effect?

A3: Distinguishing between on-target and off-target cytotoxicity is a critical step in drug development. If your intended target is essential for cell survival, then cytotoxicity could be an expected on-target effect. However, thiourea derivatives can induce cytotoxicity through various off-target mechanisms.[10][11][12]

To investigate this, you can perform several experiments:

  • Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is binding to its intended target at concentrations that correlate with the observed cytotoxicity.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your compound. If the cytotoxicity tracks with the on-target potency of the analogs, it is more likely to be an on-target effect.

  • Rescue Experiments: If possible, overexpress the target protein or introduce a drug-resistant mutant of the target into the cells. If this rescues the cells from the compound's cytotoxic effects, it strongly suggests an on-target mechanism.

  • Phenotypic Profiling: Compare the cellular phenotype induced by your compound with that of known inhibitors of your target or with the phenotype observed upon genetic knockdown/knockout of your target.

Troubleshooting Guides

Issue 1: Suspected Promiscuous Inhibition

If your thiourea derivative shows activity against multiple unrelated targets or if its dose-response curve is unusually steep, it may be acting as a promiscuous inhibitor. A common mechanism for this is the formation of colloidal aggregates that sequester and inhibit proteins non-specifically.[6][13]

Troubleshooting Workflow for Promiscuous Inhibition

Promiscuous_Inhibition_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_interpretation Interpretation & Next Steps Problem Compound shows broad activity or steep dose-response curve DetergentAssay Perform activity assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) Problem->DetergentAssay DLS Use Dynamic Light Scattering (DLS) to detect aggregate formation at active concentrations Problem->DLS Result1 Activity is significantly reduced DetergentAssay->Result1 Yes Result2 Activity is unchanged DetergentAssay->Result2 No DLS->Result1 Aggregates detected DLS->Result2 No aggregates Conclusion1 Promiscuous inhibition via aggregation is likely. Deprioritize or modify compound. Result1->Conclusion1 Conclusion2 Aggregation is not the primary mechanism. Proceed with further validation. Result2->Conclusion2

Troubleshooting workflow for identifying promiscuous inhibitors.

Issue 2: Confirming On-Target vs. Off-Target Activity

Many thiourea derivatives are designed as kinase inhibitors. However, due to the conserved nature of the ATP-binding pocket, off-target kinase activity is common. For example, Sorafenib and Regorafenib, which have urea-like structures, are multi-kinase inhibitors targeting the RAF/MEK/ERK pathway among others.[2][14][15]

Affected Signaling Pathway Example: MAPK/ERK Pathway

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS activates RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF activates MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->Receptor ThioureaInhibitor Thiourea Derivative (Potential Off-Target) ThioureaInhibitor->RAF inhibits

Simplified MAPK/ERK signaling pathway, a common off-target for kinase inhibitors.

To definitively identify the on- and off-targets of your thiourea derivative, a combination of target engagement and proteome-wide profiling methods is recommended.

Data on Off-Target Effects of Thiourea Derivatives

The following tables provide examples of the cytotoxic and off-target activities of selected thiourea derivatives from published literature.

Table 1: Cytotoxicity of Various Thiourea Derivatives in Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference
Phenyl-bis phenylthioureaVarious cancer cell linesNanomolar range[16]
Phosphonate thiourea derivativesPancreatic, prostate, and breast cancer cell lines3 - 14[17]
Bis-thiourea structuresHuman leukemia cell linesAs low as 1.50[17]
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (lung cancer)0.2[18]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (metastatic colon cancer)1.5[18]
Halogenated thiourea (ATX 11)HK-1 (nasopharyngeal carcinoma)4.7 ± 0.7[11]

Table 2: Off-Target Kinase Inhibition Profile of Sorafenib and Regorafenib (Urea/Thiourea Analogs)

InhibitorPrimary Target(s)Key Off-TargetsReference
SorafenibRAF-1, B-RAF, VEGFR-2/3, PDGFR-βc-KIT, FLT-3, RET[19][20]
RegorafenibVEGFR-1/2/3, TIE2, PDGFR-β, FGFR-1KIT, RET, RAF-1, B-RAF[2][15]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[5][10][21][22]

Experimental Workflow for CETSA

CETSA_Workflow Start Start: Cell Culture Treatment Treat cells with thiourea derivative or vehicle (DMSO) Start->Treatment Harvest Harvest and wash cells Treatment->Harvest Heat Aliquot cells and apply temperature gradient (Heat Challenge) Harvest->Heat Lysis Lyse cells (e.g., freeze-thaw cycles) Heat->Lysis Centrifuge Centrifuge to pellet aggregated proteins Lysis->Centrifuge Collect Collect supernatant (soluble protein fraction) Centrifuge->Collect Analysis Analyze soluble protein by Western Blot or Mass Spectrometry Collect->Analysis End End: Generate melt curve and determine thermal shift Analysis->End

General experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment: Culture cells to the desired confluency and treat with the thiourea derivative at various concentrations or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.[10]

  • Cell Harvesting: Harvest the cells, wash with ice-cold PBS, and resuspend in PBS with protease inhibitors.[10]

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by immediate cooling on ice.[5]

  • Cell Lysis: Lyse the cells to release the intracellular proteins. Common methods include freeze-thaw cycles or the addition of a lysis buffer.[10][21]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured and aggregated proteins.[5]

  • Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the target protein in the supernatant using methods like Western blotting or mass spectrometry.

  • Data Interpretation: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.

Protocol 2: Kinobeads Competition Binding Assay

Kinobeads are an affinity matrix comprised of immobilized, non-selective kinase inhibitors. This technique allows for the profiling of a compound's kinase selectivity across a large portion of the kinome.[13][23][24]

Experimental Workflow for Kinobeads Assay

Kinobeads_Workflow Start Start: Prepare Cell Lysate Incubate Incubate lysate with varying concentrations of free thiourea derivative Start->Incubate AddBeads Add Kinobeads to compete for kinase binding Incubate->AddBeads Wash Wash beads to remove non-specifically bound proteins AddBeads->Wash Elute Elute bound kinases from the beads Wash->Elute Digest Digest eluted proteins into peptides Elute->Digest LCMS Analyze peptides by LC-MS/MS Digest->LCMS End End: Quantify kinase binding and determine IC50 values LCMS->End

Workflow for Kinobeads-based competitive binding assay.

Methodology:

  • Cell Lysate Preparation: Prepare a native cell lysate from the cell line or tissue of interest.

  • Competitive Binding: Incubate the cell lysate with a range of concentrations of your free thiourea derivative. This allows your compound to bind to its target kinases.

  • Kinobeads Incubation: Add the Kinobeads suspension to the lysate. The kinases that have not been bound by your free compound will bind to the immobilized inhibitors on the beads.

  • Enrichment and Washing: Pellet the beads and wash them to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides, typically using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.

  • Data Interpretation: The amount of each kinase captured by the beads will decrease as the concentration of the free inhibitor increases. By plotting the relative amount of each kinase against the inhibitor concentration, a dose-response curve can be generated, and the IC50 value for the interaction can be determined. This provides a comprehensive profile of your compound's kinase selectivity.

References

Validation & Comparative

The Evolving Landscape of Thiourea Bioactivity: A Comparative Analysis of 1-(2-Morpholinoethyl)-2-thiourea and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the bioactivity of thiourea derivatives highlights the therapeutic potential of this versatile chemical scaffold. This guide provides a comparative analysis of 1-(2-Morpholinoethyl)-2-thiourea and other notable thiourea compounds, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Thiourea and its derivatives have long been a subject of intense scientific scrutiny, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The inclusion of various functional groups onto the thiourea backbone can significantly modulate its pharmacological profile, leading to the development of potent and selective therapeutic agents. This guide focuses on the bioactivity of this compound in comparison to other thiourea analogs, offering a valuable resource for the scientific community.

Quantitative Bioactivity Comparison

To facilitate a clear comparison, the following tables summarize the quantitative bioactivity data for a selection of thiourea derivatives across different therapeutic areas. While specific experimental data for this compound is not extensively available in the public domain, we present data for a structurally related morpholino-containing compound, 4-(7-chloro-quinolin-4-yl)-piperazine-1-carbothioic acid (2-morpholin-4-yl-ethyl)-amide, to provide a relevant benchmark.

Table 1: Anticancer Activity of Thiourea Derivatives

Compound/DerivativeCell LineActivity (IC₅₀/GI₅₀)Reference
4-(7-chloro-quinolin-4-yl)-piperazine-1-carbothioic acid (2-morpholin-4-yl-ethyl)-amide MDA-MB231 (Breast)3.0 µM[1]
MDA-MB468 (Breast)4.6 µM[1]
MCF7 (Breast)4.5 µM[1]
N-(Allylcarbamothioyl)-2-chlorobenzamideMCF-7 (Breast)2.6 µM[1]
1-(1-(naphthalen-1-yl)ethyl)-3-(4-nitrophenyl)thiourea (S-enantiomer)MCF7 (Breast)3.0–5.5 μM[1]
N¹,N³-disubstituted-thiosemicarbazone 7HCT116 (Colon)1.11 µM
HepG2 (Liver)1.74 µM
MCF7 (Breast)7.0 µM
Fluorinated pyridine derivative 4aHepG2 (Liver)4.8 µg/mL[2]

Table 2: Antimicrobial Activity of Thiourea Derivatives

Compound/DerivativeTarget OrganismActivity (MIC)Reference
Fluorinated pyridine derivative 4aS. pneumoniae1.95 µg/mL[2]
B. subtilis3.9 µg/mL[2]
A. fumigatus1.95 µg/mL[2]
Thiadiazole derivative 4cGram-positive bacteriaNot specified[2]
Coumarin derivative 4dGram-positive bacteriaNot specified[2]
1,3-thiazole derivatives 3 and 9Gram-positive cocci2-32 µg/mL[3]

Table 3: Enzyme Inhibitory Activity of Thiourea Derivatives

Compound/DerivativeEnzymeActivity (IC₅₀)Reference
Sulphonyl thiourea 7lCarbonic Anhydrase I42.14 nM (Kᵢ)[4]
Sulphonyl thiourea 7dCarbonic Anhydrase XII137.15 nM (Kᵢ)[4]
Thiourea derivative IIJack bean urease118 µM[5]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are summaries of the experimental protocols commonly employed to determine the bioactivities of thiourea derivatives.

Anticancer Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the thiourea compounds and incubated for 48-72 hours.

  • MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.

  • Compound Preparation: A serial dilution of the thiourea compound is prepared in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated at a suitable temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that shows no visible growth of the microorganism.

Visualizing the Pathways

To better understand the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Bioactivity Screening cluster_analysis Data Analysis start Thiourea Precursors reaction Chemical Synthesis start->reaction Reagents purification Purification & Characterization reaction->purification antimicrobial Antimicrobial Assays purification->antimicrobial anticancer Anticancer Assays purification->anticancer enzyme Enzyme Inhibition Assays purification->enzyme data Determine IC50/MIC antimicrobial->data anticancer->data enzyme->data sar Structure-Activity Relationship data->sar

General workflow for the synthesis and bioactivity screening of thiourea derivatives.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus thiourea Thiourea Derivative egfr EGFR thiourea->egfr Inhibition raf RAF thiourea->raf Inhibition ras RAS egfr->ras ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation

Potential signaling pathways targeted by anticancer thiourea derivatives.

Conclusion

The diverse biological activities of thiourea derivatives underscore their importance in medicinal chemistry. While further investigation into the specific bioactivity of this compound is warranted, the available data on structurally similar compounds and other thiourea analogs provide a strong foundation for future research and development. The experimental protocols and pathway diagrams presented in this guide aim to equip researchers with the necessary tools to advance the discovery of novel thiourea-based therapeutics.

References

1-(2-Morpholinoethyl)-2-thiourea vs. established inhibitors in [specific] assay

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive review of publicly available scientific literature, no specific experimental data was found evaluating 1-(2-Morpholinoethyl)-2-thiourea as an inhibitor in any biological assay. While the compound is commercially available as a chemical reagent, its biological activity, particularly its potential as an enzyme inhibitor, does not appear to have been characterized or published.

The broader class of compounds known as thiourea derivatives has, however, been the subject of extensive research, demonstrating a wide range of biological activities, including potent enzyme inhibition. This guide will, therefore, provide a comparative overview of several studied thiourea derivatives against established inhibitors in various assays to serve as a relevant resource for researchers interested in this chemical class.

Comparative Analysis of Thiourea Derivatives as Enzyme Inhibitors

Thiourea derivatives have been successfully synthesized and evaluated as inhibitors for several enzymes, including tyrosinase, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-glucuronidase. Below are comparative data from published studies.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for cosmetic and therapeutic applications.

Table 1: Comparison of Tyrosinase Inhibitory Activity

CompoundIC₅₀ (µM)Established InhibitorIC₅₀ (µM)
Bis-thiourea derivative 4Outperformed Kojic Acid[1]Kojic Acid-
Thiourea derivative 2e---
Thiourea derivative 2f---

Note: Specific IC₅₀ values for all compounds were not consistently available in the reviewed literature.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the nervous system, and their inhibition is a key strategy in the management of Alzheimer's disease.

Table 2: Comparison of Cholinesterase Inhibitory Activity

CompoundAChE IC₅₀ (µg/mL)BChE IC₅₀ (µg/mL)Established Inhibitor
1-(3-chlorophenyl)-3-cyclohexylthiourea (Compound 3)50[2][3]60[2][3]Galantamine
β-Glucuronidase Inhibition

Inhibition of bacterial β-glucuronidase (EcGUS) is a strategy to mitigate gastrointestinal side effects of certain drugs.

Table 3: Comparison of E. coli β-Glucuronidase (EcGUS) Inhibitory Activity

CompoundIC₅₀ (µM)Established InhibitorIC₅₀ (µM)
(Thio)urea derivative E-92.68[4]D-saccharic acid-1,4-lactone (DSL)45.8[4]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for the assays mentioned above.

Tyrosinase Inhibition Assay

The inhibitory activity against mushroom tyrosinase is determined spectrophotometrically. The assay mixture typically contains a phosphate buffer (pH 6.8), L-tyrosine as the substrate, and the test compound. The reaction is initiated by the addition of mushroom tyrosinase, and the formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm). The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC₅₀ value, the concentration of the inhibitor required to achieve 50% inhibition, is then determined from a dose-response curve.

Cholinesterase Inhibition Assay (Ellman's Method)

This assay is based on the reaction of acetylthiocholine iodide (for AChE) or butyrylthiocholine chloride (for BChE) as a substrate. The enzyme hydrolyzes the substrate to produce thiocholine, which then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is measured spectrophotometrically at 412 nm. The assay is performed with and without the test inhibitor, and the percentage of inhibition is calculated. The IC₅₀ value is determined from the dose-response curve.

E. coli β-Glucuronidase Inhibition Assay

The inhibitory activity against E. coli β-glucuronidase is measured using p-nitrophenyl-β-D-glucuronide as a substrate. The enzyme catalyzes the hydrolysis of the substrate to p-nitrophenol, which can be detected spectrophotometrically at 405 nm. The reaction is carried out in a suitable buffer (e.g., sodium phosphate buffer, pH 7.0) in the presence and absence of the test compound. The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Visualizing Experimental Workflow and Logical Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental processes and logical connections.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test Compound Test Compound Incubation Incubation Test Compound->Incubation Enzyme Solution Enzyme Solution Enzyme Solution->Incubation Substrate Solution Substrate Solution Substrate Solution->Incubation Buffer Solution Buffer Solution Buffer Solution->Incubation Spectrophotometric Reading Spectrophotometric Reading Incubation->Spectrophotometric Reading Calculate % Inhibition Calculate % Inhibition Spectrophotometric Reading->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: General workflow for in vitro enzyme inhibition assays.

logical_relationship Thiourea Core Thiourea Core Inhibitory Activity Inhibitory Activity Thiourea Core->Inhibitory Activity Side Chain Modifications Side Chain Modifications Side Chain Modifications->Inhibitory Activity Enzyme Specificity Enzyme Specificity Side Chain Modifications->Enzyme Specificity Inhibitory Activity->Enzyme Specificity

References

Unveiling the Potential of Thiourea Compounds: A Comparative Analysis of Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of experimental results for thiourea compounds, offering an objective comparison of their performance against established alternatives. Detailed experimental methodologies and quantitative data are presented to support these findings.

Thiourea derivatives have emerged as a versatile class of molecules with a wide spectrum of biological activities, demonstrating significant potential in medicinal chemistry.[1][2] This guide synthesizes experimental data to highlight their efficacy as anticancer, enzyme inhibitory, and antimicrobial agents, providing a valuable resource for researchers exploring their therapeutic applications.

Anticancer Activity: A Promising Frontier

Thiourea derivatives have shown considerable promise as anticancer agents, with numerous studies demonstrating their cytotoxic effects against a variety of cancer cell lines.[1][3] Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer progression.[4]

Comparative Efficacy of Thiourea Derivatives and Standard Anticancer Drugs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected thiourea compounds against various cancer cell lines, compared with standard chemotherapeutic agents. Lower IC50 values indicate greater potency.

Compound/DrugCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung)0.2[5]Doxorubicin>10
1-(4-hexylbenzoyl)-3-methylthioureaT47D (Breast)179[6]Hydroxyurea1803[6]
Thiourea Derivative 20 SkBR3 (Breast)0.7[5]--
Thiourea Derivative 22 HepG2 (Liver)21.67[7]Etoposide26.05[7]
Thiourea Derivative 10 MOLT-3 (Leukemia)1.20[7]--
3-(trifluoromethyl)phenylthiourea analog 2 SW480 (Colon)1.5[8]Cisplatin>10
3-(trifluoromethyl)phenylthiourea analog 8 PC3 (Prostate)8.9[8]Cisplatin>10
Experimental Protocol: MTT Cytotoxicity Assay

The cytotoxic activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7][9]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.[10]

  • Compound Treatment: Cells were then treated with various concentrations of the thiourea derivatives or reference drugs for 72 hours.[10]

  • MTT Addition: After the incubation period, the medium was removed, and 28 µL of a 2 mg/mL MTT solution was added to each well, followed by a 1.5-hour incubation at 37°C.[10]

  • Formazan Solubilization: The MTT solution was removed, and the formazan crystals were dissolved in 130 µL of dimethyl sulfoxide (DMSO).[10]

  • Absorbance Measurement: The absorbance was measured at 492 nm using a microplate reader.[10] The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.

anticancer_workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay seed Seed cancer cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 treat Add serial dilutions of thiourea compounds/drugs incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 1.5h add_mtt->incubate3 solubilize Dissolve formazan crystals in DMSO incubate3->solubilize read Measure absorbance at 492 nm solubilize->read analysis Data Analysis read->analysis Calculate IC50

Experimental workflow for determining IC50 values using the MTT assay.

Enzyme Inhibition: Targeting Key Biological Processes

Thiourea derivatives have been identified as potent inhibitors of various enzymes, playing a crucial role in the management of several diseases.[1][11] Their ability to interact with the active sites of enzymes makes them attractive candidates for drug design.

Comparative Efficacy of Thiourea Derivatives as Enzyme Inhibitors

The following table presents the IC50 values of selected thiourea compounds against acetylcholinesterase (AChE) and tyrosinase, compared to standard inhibitors.

CompoundTarget EnzymeIC50 (µM)Reference InhibitorIC50 (µM)
Compound 2a BChE< GalantamineGalantamine-
Compound 2e Tyrosinase< Kojic AcidKojic Acid-
Compound 2f Tyrosinase< Kojic AcidKojic Acid-
1-(3-chlorophenyl)-3-cyclohexylthioureaAChE50 µg/mL[12][13]Galantamine15 µg/mL[12]
1-(3-chlorophenyl)-3-cyclohexylthioureaBChE60 µg/mL[12][13]Galantamine15 µg/mL[12]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

The AChE inhibitory activity was determined using a spectrophotometric method based on Ellman's reaction.[5][14]

  • Reaction Mixture Preparation: A reaction mixture was prepared containing a phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the AChE enzyme.

  • Inhibitor Addition: The thiourea compound or reference inhibitor was added to the reaction mixture.

  • Incubation: The mixture was incubated for 15 minutes at 37°C.

  • Substrate Addition: The reaction was initiated by adding the substrate, acetylthiocholine iodide (ATCI).

  • Absorbance Measurement: The absorbance was measured at 412 nm. The percentage of inhibition was calculated by comparing the rate of reaction with and without the inhibitor.

ache_pathway cluster_normal Normal Cholinergic Synaptic Transmission cluster_inhibition Inhibition by Thiourea Compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds and activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Thiourea Thiourea Compound AChE_inhibited Acetylcholinesterase (AChE) Thiourea->AChE_inhibited Inhibits ACh_prolonged Acetylcholine (ACh) Receptor_stimulated Postsynaptic Receptor ACh_prolonged->Receptor_stimulated Prolonged binding and activation mic_workflow start Prepare serial dilutions of thiourea compounds in 96-well plates inoculate Inoculate each well with a standardized bacterial suspension start->inoculate incubate Incubate plates under optimal growth conditions inoculate->incubate observe Visually inspect for bacterial growth (turbidity) incubate->observe determine_mic Determine MIC: Lowest concentration with no visible growth observe->determine_mic

References

Structure-Activity Relationship of Morpholinoethyl Thioureas: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel therapeutic agents has led researchers to explore a multitude of chemical scaffolds, with thiourea derivatives consistently emerging as a versatile class of compounds exhibiting a broad spectrum of biological activities.[1] The incorporation of a morpholine ring, a privileged structure in medicinal chemistry, has been investigated for its potential to enhance the pharmacokinetic and pharmacodynamic properties of these molecules.[1][2] This guide provides a comparative analysis of morpholinoethyl thioureas and other thiourea derivatives, focusing on their structure-activity relationships (SAR) in antimicrobial and anticancer applications, supported by experimental data and detailed protocols.

Comparative Biological Activity

The biological efficacy of morpholinoethyl thioureas is often compared against other substituted thiourea analogs to understand the contribution of the morpholine moiety. The following tables summarize the antimicrobial and anticancer activities of various derivatives.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter for assessing antimicrobial potency, with lower values indicating greater efficacy.

Compound TypeDerivativeTarget OrganismActivity (MIC in µg/mL)
Morpholinoethyl Thiourea N-(morpholine-4-carbonothioyl)cyclohexanecarboxamideCandida albicans125[1]
Thiourea Derivative1-(4-chlorophenyl)-3-phenylthioureaBacillus subtilis125[1]
Thiourea Derivative1-(2-chlorophenyl)-3-phenylthioureaStaphylococcus aureus250[1]
Thiourea Derivative1-(1,1-dibutyl)-3-phenylthioureaAspergillus flavus> 500[1]
Anticancer Activity

The half-maximal inhibitory concentration (IC50) is used to quantify the cytotoxic effects of these compounds on various cancer cell lines.

Compound TypeDerivativeCell LineActivity (IC50 in µM)
Thiourea DerivativeCompound with 3,5-bis(trifluoromethyl)phenyl moietyNCI-H460, Colo-205, HCT116, MDA-MB-231, MCF-7, HepG2, PLC/PRF/5Potent activity reported[3][4]
Thiourea Derivative4f (a 2,4-disubstituted thiazole amide)SW480, LU-1, HepG2, HL-601.65, 2.21, 1.90, 1.35 respectively[5]
Thiourea Derivative5b (a 2,4-disubstituted thiazole amide)A549, HeLa, HT29, Karpas2998.64, 6.05, 0.63, 13.87 respectively[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[1]

  • Preparation of Test Compounds: The thiourea derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • Culture Preparation: The target microorganisms (bacteria or fungi) are cultured in an appropriate broth medium to achieve a standardized inoculum density.

  • Assay Setup: A 96-well microtiter plate is used. Serial dilutions of the test compounds are prepared in the broth medium in the wells.

  • Inoculation: A standardized inoculum of the microorganism is added to each well containing the test compound.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[1]

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.

  • Formazan Formation: The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.[1]

Visualizing Methodologies and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the structure-activity relationships.

Experimental Workflow for SAR Studies General Experimental Workflow for SAR Studies of Morpholinoethyl Thioureas cluster_synthesis Synthesis cluster_screening Bioactivity Screening cluster_analysis Data Analysis Primary/Secondary Amine Primary/Secondary Amine Thiourea Derivative Thiourea Derivative Primary/Secondary Amine->Thiourea Derivative Reaction Isothiocyanate Isothiocyanate Isothiocyanate->Thiourea Derivative Antimicrobial Assay Antimicrobial Assay (e.g., MIC determination) Thiourea Derivative->Antimicrobial Assay Anticancer Assay Anticancer Assay (e.g., MTT assay) Thiourea Derivative->Anticancer Assay Enzyme Inhibition Assay Enzyme Inhibition Assay (e.g., Urease inhibition) Thiourea Derivative->Enzyme Inhibition Assay Results Results (IC50, MIC) Antimicrobial Assay->Results Anticancer Assay->Results Enzyme Inhibition Assay->Results SAR Analysis Structure-Activity Relationship (SAR) Analysis Results->SAR Analysis

General workflow for synthesis and bioactivity screening.

Thiourea derivatives can exert their anticancer effects through various mechanisms, including the inhibition of signaling pathways crucial for cancer cell proliferation and survival. One such pathway involves Receptor Tyrosine Kinases (RTKs).

Receptor Tyrosine Kinase Signaling Pathway Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway Ligand Ligand RTK Receptor Tyrosine Kinase Ligand->RTK Binds Downstream Signaling Downstream Signaling RTK->Downstream Signaling Activates Thiourea Derivative Thiourea Derivative Thiourea Derivative->RTK Inhibits Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Cell Survival Cell Survival Downstream Signaling->Cell Survival

Inhibition of RTK signaling by thiourea derivatives.

The structure-activity relationship (SAR) of morpholinoethyl thioureas reveals key structural features that influence their biological activity.

SAR of Morpholinoethyl Thioureas Structure-Activity Relationship (SAR) of Morpholinoethyl Thioureas Core Thiourea Core N-H C=S N-H Activity Biological Activity Core->Activity Influences Morpholinoethyl Morpholinoethyl Group Morpholinoethyl->Core:n1 Attached to N1 Substituent Substituent (R) Substituent->Core:n3 Attached to N2 Substituent->Activity Modulates

Key structural components influencing biological activity.

References

In Vivo Efficacy of 1-(2-Morpholinoethyl)-2-thiourea Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: In Vivo Antitumor Activity

Due to the absence of a singular study directly comparing the in vivo efficacy of multiple 1-(2-morpholinoethyl)-2-thiourea analogs, the following table presents a hypothetical data summary. This table is for illustrative purposes to demonstrate how such comparative data would be structured. The data points are representative of typical findings in preclinical xenograft studies for experimental anticancer compounds.

Analog IDMolecular VariationAnimal ModelTumor TypeDosing RegimenTumor Growth Inhibition (%)Survival Benefit (%)Reference
MT-1 Phenyl groupNude Mice (nu/nu)Human Colon Carcinoma (HCT116)50 mg/kg, i.p., daily45 ± 520Fictional Study A
MT-2 4-Chlorophenyl groupSCID MiceHuman Breast Adenocarcinoma (MCF-7)50 mg/kg, i.p., daily65 ± 735Fictional Study A
MT-3 4-Methoxyphenyl groupNude Mice (nu/nu)Human Colon Carcinoma (HCT116)50 mg/kg, i.p., daily52 ± 628Fictional Study A
Control Vehicle (e.g., DMSO/Saline)N/AN/AN/A00Fictional Study A

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are critical for the validation and replication of scientific findings. Below are representative protocols for key experiments involved in assessing the in vivo efficacy of novel anticancer compounds.

In Vivo Tumor Xenograft Model

Objective: To evaluate the antitumor efficacy of this compound analogs in a living organism.

Animal Model: Immunodeficient mice (e.g., Nude or SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor xenografts.[1]

Cell Culture and Implantation:

  • Human cancer cell lines (e.g., HCT116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are harvested during the exponential growth phase.

  • A specific number of cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of each mouse.[1]

Compound Administration:

  • Once tumors reach a palpable size (e.g., 100-150 mm³), animals are randomized into control and treatment groups.

  • The thiourea analogs are formulated in a suitable vehicle (e.g., a mixture of DMSO and saline).

  • The compounds are administered to the treatment groups at a predetermined dose and schedule (e.g., daily intraperitoneal injections). The control group receives the vehicle only.

Efficacy Evaluation:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2.

  • Animal body weight and general health are monitored to assess toxicity.

  • At the end of the study, or when tumors reach a predetermined size, animals are euthanized, and tumors are excised and weighed.

  • Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume or weight between the treated and control groups.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the thiourea analogs that inhibits 50% of cancer cell growth (IC50) in vitro.

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[2][3]

  • Cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[2][4]

  • After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.

  • Viable cells reduce the yellow MTT to purple formazan crystals.[2]

  • The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.

  • The IC50 value is calculated from the dose-response curves.[2]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and in vivo evaluation of novel thiourea analogs.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Efficacy Studies Synthesis Chemical Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification MTT MTT Cytotoxicity Assay Purification->MTT Test Compounds IC50 IC50 Determination MTT->IC50 Xenograft Tumor Xenograft Model IC50->Xenograft Select Potent Analogs Treatment Compound Administration Xenograft->Treatment Data Tumor Growth Measurement Treatment->Data Analysis Efficacy & Toxicity Analysis Data->Analysis

Experimental workflow for anticancer drug discovery.

Signaling Pathway: PI3K/Akt/mTOR

Thiourea derivatives have been reported to modulate various signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth.[5][6]

G cluster_inhibitor Potential Inhibition by Thiourea Analogs RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Inhibition mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor 1-(2-Morpholinoethyl)- 2-thiourea Analogs Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

PI3K/Akt/mTOR signaling pathway and potential inhibition.

References

Benchmarking 1-(2-Morpholinoethyl)-2-thiourea Against Current Therapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential therapeutic performance of 1-(2-Morpholinoethyl)-2-thiourea against established therapeutic agents. Due to the limited publicly available data on this compound, this comparison utilizes data from structurally related thiourea derivatives to provide a representative benchmark against the standard chemotherapeutic agent, Doxorubicin, in the context of breast cancer.

Introduction and Putative Mechanism of Action

Thiourea derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The core thiourea structure (S=C(NH2)2) serves as a versatile scaffold for the synthesis of novel therapeutic agents. The biological activity of these derivatives is largely influenced by the nature of their substituents.[3]

While the specific mechanism of action for this compound is not yet fully elucidated, thiourea derivatives are known to exert their anticancer effects through various mechanisms. These include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein tyrosine kinases and topoisomerases.[4][5] For the purpose of this guide, we will consider a plausible mechanism involving the inhibition of a generic signaling pathway crucial for cancer cell growth.

Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy, functions through multiple mechanisms.[2][6] Its primary modes of action include intercalation into DNA, thereby inhibiting DNA replication and transcription, and the inhibition of topoisomerase II, which leads to DNA strand breaks.[][8][9] Additionally, doxorubicin is known to generate reactive oxygen species, further contributing to its cytotoxic effects.[2]

Comparative In Vitro Efficacy

To provide a quantitative comparison, this section presents the half-maximal inhibitory concentration (IC50) values of a representative thiourea derivative and Doxorubicin against the human breast cancer cell line, MCF-7. A lower IC50 value indicates greater potency.

CompoundTarget/MechanismCell LineIC50 (µM)Citation
Representative Thiourea Derivative (Compound 20) Putative Kinase InhibitorMCF-71.3[10]
Doxorubicin DNA Intercalation, Topoisomerase II InhibitionMCF-70.68 - 8.3[11][12][13]

Note: The IC50 values for Doxorubicin can vary between studies due to differences in experimental conditions such as incubation time and cell density.

Experimental Protocols

The following is a detailed methodology for a standard cytotoxicity assay used to determine the IC50 values presented above.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][14]

Materials:

  • Human breast cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (Thiourea derivative and Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for an additional 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a putative signaling pathway targeted by thiourea derivatives and the experimental workflow of the MTT assay.

G cluster_0 Putative Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., MAPK/ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK/ERK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival Thiourea Derivative Thiourea Derivative Thiourea Derivative->Receptor Tyrosine Kinase (RTK)

Caption: Putative inhibition of a receptor tyrosine kinase signaling pathway by a thiourea derivative.

start Start seed_cells Seed MCF-7 cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add serial dilutions of test compounds incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end_node End analyze_data->end_node

References

Comparative Analysis of Thiourea Derivatives: A Statistical and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Thiourea derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1] This guide provides a comparative statistical analysis of various thiourea derivatives, supported by detailed experimental protocols and visualizations to aid researchers, scientists, and drug development professionals in their evaluation of this promising class of compounds.

Data Presentation: A Comparative Overview

The biological efficacy of thiourea derivatives is commonly quantified by metrics such as the half-maximal inhibitory concentration (IC50) for anticancer and antioxidant activities, and the minimum inhibitory concentration (MIC) for antimicrobial effects. A lower value for these metrics indicates greater potency.

Anticancer Activity of Thiourea Derivatives

Thiourea derivatives have demonstrated considerable cytotoxic effects against a range of cancer cell lines.[2] Their mechanism of action often involves the inhibition of key signaling pathways crucial for tumor growth and survival.[3]

Table 1: Comparative in vitro Anticancer Activity (IC₅₀ in µM) of Selected Thiourea Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
1-(4-hexylbenzoyl)-3-methylthioureaT47D179Hydroxyurea1803
MCF-7390Hydroxyurea2829
WiDr433Hydroxyurea1803
HeLa412Hydroxyurea5632
N1,N3-disubstituted-thiosemicarbazone 7HCT1161.11Doxorubicin8.29
HepG21.74Doxorubicin>10
Phosphonate thiourea derivativesPancreatic, Prostate, Breast3 - 14--
Bis-thiourea structureHuman leukemiaAs low as 1.50--
Diarylthiourea (compound 4)MCF-7338.33--
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung cancer)0.2Corresponding urea derivative22.8
Pyridine-containing thiourea (8e)MCF-70.22Doxorubicin-
Pyridine-containing thiourea (20)MCF-71.3--
SkBR30.7--

Note: Data is compiled from multiple sources and experimental conditions may vary.

Antimicrobial Activity of Thiourea Derivatives

The antibacterial and antifungal properties of thiourea derivatives make them potential candidates for combating infectious diseases. Their efficacy is often attributed to the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.

Table 2: Comparative in vitro Antimicrobial Activity (MIC in µg/mL) of Selected Thiourea Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Thiourea Derivative (TD4)Staphylococcus aureus (MRSA)2 - 16Oxacillin>256
Fluorinated pyridine derivative (4a)B. subtilis, S. pneumoniae, P. aeruginosa, E. coli, A. fumigatus1.95 - 15.63--
N-acyl thiourea derivativesE. coli ATCC 25922>5000 - 1250Ciprofloxacin0.012 - 0.62

Note: Data is compiled from multiple sources and experimental conditions may vary.

Antioxidant Activity of Thiourea Derivatives

Several thiourea derivatives exhibit potent antioxidant activity by scavenging free radicals, which are implicated in various disease pathologies.

Table 3: Comparative in vitro Antioxidant Activity (IC₅₀) of Selected Thiourea Derivatives

Compound/Derivative SeriesAssayIC₅₀
4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamideDPPHCompound 2a: 1.83 ± 0.15 µM
ABTSCompound 2c: 1.08 ± 0.44 µM
1,3-diphenyl-2-thiourea (DPTU)DPPH710 ± 1 µM
ABTS44 ± 1 µM
1-benzyl-3-phenyl-2-thiourea (BPTU)DPPH11000 ± 15 µM
ABTS2400 ± 21 µM

Note: Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

Standardized and detailed experimental protocols are crucial for the accurate and reproducible assessment of the biological activities of thiourea derivatives.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Thiourea derivatives

  • Human cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the thiourea derivatives in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 72 hours under the same conditions.

  • MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[4]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentrations and fitting the data to a dose-response curve.

Antimicrobial Susceptibility: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Thiourea derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a 2-fold serial dilution of the thiourea derivatives in the wells of a microtiter plate containing MHB.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control well (broth and bacteria) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays

These assays are commonly used to evaluate the free radical scavenging capacity of compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the thiourea derivatives and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.

  • Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to each well, followed by 100 µL of different concentrations of the test compounds or standard.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

  • Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure: Add 10 µL of the test compound dilutions to a 96-well plate, followed by 190 µL of the diluted ABTS•+ solution.

  • Incubation and Measurement: Incubate for approximately 6 minutes and measure the absorbance at 734 nm.

  • Calculation: Calculate the scavenging activity and IC₅₀ value as described for the DPPH assay.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts and workflows in the analysis of thiourea derivatives.

G cluster_pathway Anticancer Signaling Pathway Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Ligand->Receptor Binds P1 Intracellular Signaling Proteins Receptor->P1 Activates Thiourea Thiourea Derivative Thiourea->Receptor Inhibits P2 Transcription Factors P1->P2 Activates Nucleus Nucleus P2->Nucleus Translocates to Response Cell Proliferation, Angiogenesis, Survival Nucleus->Response Drives Gene Expression for

Anticancer signaling pathway inhibition by a thiourea derivative.

G cluster_workflow Experimental Workflow for Biological Evaluation Start Synthesis of Thiourea Derivatives Char Structural Characterization (NMR, IR, MS) Start->Char Screen Biological Screening Char->Screen Anticancer Anticancer Assays (MTT, etc.) Screen->Anticancer Cytotoxicity Antimicrobial Antimicrobial Assays (MIC determination) Screen->Antimicrobial Infection Antioxidant Antioxidant Assays (DPPH, ABTS) Screen->Antioxidant Oxidative Stress Data Data Analysis (IC50, MIC calculation) Anticancer->Data Antimicrobial->Data Antioxidant->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR End Lead Compound Identification SAR->End G cluster_sar Structure-Activity Relationship (SAR) Logic Core Thiourea Scaffold -NH-C(=S)-NH- Substituents Substituents (R1, R2) - Aromatic/Aliphatic - Electron-donating/-withdrawing - Halogens Core->Substituents Modified with Properties Physicochemical Properties - Lipophilicity - Electronic Effects - Steric Hindrance Substituents->Properties Influence Activity {Biological Activity | - Anticancer - Antimicrobial - Antioxidant} Properties->Activity Determine

References

Safety Operating Guide

Proper Disposal of 1-(2-Morpholinoethyl)-2-thiourea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 1-(2-Morpholinoethyl)-2-thiourea are critical for ensuring laboratory safety and environmental protection. This document provides a step-by-step operational plan for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The procedures outlined are based on available safety data and general best practices for chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1]

In case of exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if the person is not breathing.[1]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1][2] If skin irritation occurs, seek medical help.[1]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[1] Continue rinsing and consult a doctor.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1]

Hazard Profile

Understanding the hazard profile of this compound and its parent compound, thiourea, is essential for its proper disposal. Thiourea is classified as harmful if swallowed, suspected of causing cancer, and suspected of damaging fertility or the unborn child.[3][4][5] It is also toxic to aquatic life with long-lasting effects.[4][5][6] Given these properties, this compound should be treated as hazardous waste.

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.[3][5]
Carcinogenicity Suspected of causing cancer.[3][4][5]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[4]
Aquatic Hazard Toxic to aquatic life with long-lasting effects.[4][5][6]

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of this compound is to entrust it to a licensed professional waste disposal service.[1] Do not dispose of this chemical down the drain or in regular trash.[4]

  • Waste Segregation:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves, paper towels), in a dedicated, properly labeled, and sealed container.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]

  • Container Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Include appropriate hazard symbols (e.g., harmful, health hazard, environmentally hazardous).

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[6]

    • The storage area should be locked to prevent unauthorized access.[1]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for pickup and disposal.

    • Provide them with the Safety Data Sheet (SDS) for this compound if available, or for thiourea as a reference.

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that may have come into contact with the chemical using an appropriate solvent and cleaning procedure as recommended by your EHS department.

    • Dispose of all cleaning materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: Have this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste into a Dedicated, Labeled Container B->C D Is the container full or disposal is required? C->D E Store Securely in a Designated Waste Accumulation Area D->E No F Contact EHS or Licensed Waste Disposal Service D->F Yes E->C G Arrange for Waste Pickup and Provide SDS F->G H Decontaminate Work Area and Equipment G->H I Dispose of Contaminated Cleaning Materials as Hazardous Waste H->I J End: Proper Disposal Complete I->J

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 1-(2-Morpholinoethyl)-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical plans for the handling and disposal of 1-(2-Morpholinoethyl)-2-thiourea (CAS No. 122641-10-5). Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for various operations.

OperationRequired Personal Protective Equipment
Handling/Weighing - Gloves: Nitrile or other chemically resistant gloves. - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts is recommended. - Lab Coat: Standard laboratory coat.
Solution Preparation - Gloves: Nitrile or other chemically resistant gloves. - Eye Protection: Chemical splash goggles. - Respiratory Protection: Work in a chemical fume hood. - Lab Coat: Standard laboratory coat.
Spill Cleanup - Gloves: Heavy-duty, chemically resistant gloves. - Eye Protection: Chemical splash goggles and a face shield. - Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. - Protective Clothing: Chemical-resistant suit or apron.
Safe Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.

  • An eyewash station and safety shower should be readily accessible in the immediate work area.[2]

Procedural Controls:

  • Avoid Inhalation and Contact: Do not breathe dust, fumes, gas, mist, vapors, or spray.[1] Avoid contact with skin and eyes.[3]

  • Hygiene Practices: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]

  • Storage: Store in a tightly closed container in a cool, well-ventilated place.[1][2] Keep away from incompatible materials such as strong acids, strong oxidizing agents, and peroxides.[2][4]

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate: Immediately evacuate personnel from the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully collect the material in a manner that avoids generating dust and place it in a sealed container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly with soap and water.[2]

First Aid Measures:

  • If on Skin: Immediately wash with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical attention.[1]

  • If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek medical advice.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, get medical help.[1]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting.[1] Call a poison control center or doctor immediately.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste material, including contaminated PPE, in clearly labeled, sealed containers.

  • Disposal: Dispose of the contents and container at an approved waste treatment and disposal facility in accordance with all applicable local, regional, and national regulations.[1][5] Do not allow the substance to enter drains or the environment.[5][6]

Visual Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal A Review SDS B Don Appropriate PPE A->B C Work in Ventilated Area/Fume Hood B->C D Perform Experiment C->D E Decontaminate Work Area D->E H Collect Waste in Labeled Container D->H F Remove and Dispose of PPE E->F G Wash Hands Thoroughly F->G I Dispose as Hazardous Waste H->I

Caption: A flowchart illustrating the procedural steps for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Morpholinoethyl)-2-thiourea
Reactant of Route 2
Reactant of Route 2
1-(2-Morpholinoethyl)-2-thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.